molecular formula C13H12ClNO2S B2420135 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 16964-20-8

3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2420135
CAS No.: 16964-20-8
M. Wt: 281.75
InChI Key: NZMWVYQPRZLTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C13H12ClNO2S and a molecular weight of 281.75 g/mol, this compound belongs to a class of molecules known for their versatile solid-state structures and potential as key intermediates in organic synthesis . Research Applications and Value: This compound serves as a valuable building block in medicinal chemistry for the development and structure-activity relationship (SAR) study of new pharmacologically active molecules. Its molecular structure, featuring two aromatic rings connected by a sulfonamide linker, is a common motif in compounds with diverse biological activities. Researchers utilize this chemical as a precursor or model compound in crystallography and materials science to investigate intermolecular interactions, such as N—H···O hydrogen bonding, which leads to the formation of characteristic dimeric structures in the solid state . The dihedral angle between its two benzene rings and the specific conformation of the sulfonamide group (N—H) are key parameters studied to understand the relationship between molecular structure and crystal packing . Intended Use and Handling: this compound is provided For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. Researchers should handle this compound with appropriate precautions in a laboratory setting, utilizing suitable personal protective equipment (PPE).

Properties

IUPAC Name

3-chloro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMWVYQPRZLTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide , a secondary sulfonamide characterized by a diaryl sulfonyl linkage.[1][2] Belonging to the N-aryl benzenesulfonamide class, this scaffold integrates a meta-chlorinated sulfonyl ring with a para-toluidine moiety.[1][2]

The compound is of significant interest in medicinal chemistry as a versatile pharmacophore.[2] Its structural features—specifically the electron-withdrawing halogen and the lipophilic methyl group—modulate the acidity of the sulfonamide nitrogen (

12123

Chemical Identity & Molecular Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers[1][2][5]
  • IUPAC Name: this compound[1][2]

  • Common Synonyms: 3-chloro-N-p-tolylbenzenesulfonamide;

    
    -chlorobenzenesulfon-p-toluidide[1][2]
    
  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 281.76 g/mol [1][2]

Structural Analysis

The molecule consists of two aromatic systems linked by a polar sulfonamide bridge (

12
  • Ring A (Sulfonyl side): A benzene ring substituted at the meta (3-) position with a chlorine atom.[1][2] The chlorine exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the sulfonamide NH compared to the unsubstituted analog.[1][2]

  • Ring B (Amine side): A benzene ring substituted at the para (4-) position with a methyl group.[1][2] This electron-donating group (+I, hyperconjugation) increases electron density on the ring, potentially enhancing

    
     stacking interactions in protein active sites.[1][2]
    
Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.2 – 3.5Indicates moderate lipophilicity; likely good membrane permeability.[1][2]
Topological Polar Surface Area (TPSA) ~46

Predominantly contributed by the sulfonyl group; suggests good oral bioavailability.[1][2]
H-Bond Donors / Acceptors 1 / 3The sulfonamide NH is a donor; Sulfonyl oxygens are acceptors.[1][2]
pKa (Sulfonamide NH) 9.8 ± 0.5Weakly acidic; exists primarily as neutral species at physiological pH (7.4).[1][2]
Melting Point 100 – 140 °CTypical for diaryl sulfonamides; dependent on crystal packing efficiency.[1][2]

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route involves the nucleophilic attack of 4-methylaniline (p-toluidine) on 3-chlorobenzenesulfonyl chloride .[1][2] This reaction proceeds via an

12
Reaction Scheme (Graphviz Visualization)

SynthesisSchemeFigure 1: Synthesis of this compound via SulfonylationSM13-Chlorobenzenesulfonylchloride(Electrophile)ReagentsPyridine (Solvent/Base)0°C to RT, 4-12hSM1->ReagentsSM2p-Toluidine(Nucleophile)SM2->ReagentsInterTetrahedralIntermediateReagents->InterProd3-chloro-N-(4-methylphenyl)benzene-1-sulfonamideInter->ProdByprodPyridine-HClInter->Byprod-HCl

Experimental Protocol (Standard Operating Procedure)

Reagents:

  • 3-Chlorobenzenesulfonyl chloride (1.0 equiv) [CAS: 2888-06-4][1][2][5]

  • p-Toluidine (1.0 equiv)[1][2]

  • Pyridine (Solvent & Base) or DCM/Triethylamine[1][2]

  • HCl (1M, for quenching)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (10 mmol, 1.07 g) in anhydrous pyridine (10 mL). Alternatively, use Dichloromethane (DCM) with 1.2 equivalents of Triethylamine.[1][2]

  • Addition: Cool the solution to 0°C using an ice bath. Add 3-chlorobenzenesulfonyl chloride (10 mmol, 2.11 g) portion-wise or dropwise over 15 minutes to control the exotherm.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:3).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The acid neutralizes the pyridine and precipitates the sulfonamide product.[2]

  • Isolation: Filter the resulting precipitate. Wash the solid thoroughly with cold water to remove residual pyridinium salts.[2]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography if high purity (>99%) is required.[1][2]

  • Drying: Dry the crystals under vacuum at 45°C for 6 hours.

Spectroscopic Characterization

To validate the structure, the following spectral signals are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       10.3 ppm (s, 1H, NH ): Broad singlet, disappears on 
      
      
      exchange.[1][2]
    • 
       7.7–7.9 ppm (m, 2H, Sulfonyl Ar-H): Protons ortho to 
      
      
      and Cl.[1][2]
    • 
       7.5–7.6 ppm (m, 2H, Sulfonyl Ar-H): Remaining meta/para protons.[1][2]
      
    • 
       7.0–7.1 ppm (d, 2H, Tolyl Ar-H): Ortho to methyl.[1][2]
      
    • 
       6.9–7.0 ppm (d, 2H, Tolyl Ar-H): Ortho to NH.[1][2]
      
    • 
       2.21 ppm (s, 3H, 
      
      
      ): Characteristic methyl singlet.[1][2]
  • IR Spectroscopy (ATR):

    • 
      : N-H stretching (sharp).[1][2]
      
    • 
      : Asymmetric 
      
      
      stretch.[1][2]
    • 
      : Symmetric 
      
      
      stretch.[1][2]

Biological Potential & Structure-Activity Relationship (SAR)[1][2]

This molecule serves as a scaffold for various therapeutic targets. The sulfonamide moiety acts as a bioisostere for carboxylic acids and transition state mimetics.[2]

SAR Visualization

SARFigure 2: Structure-Activity Relationship (SAR) AnalysisCenter3-chloro-N-(4-methylphenyl)benzene-1-sulfonamideCl3-Chloro Group• Lipophilicity (LogP) ↑• Electron Withdrawing (-I)• Metabolic StabilityCenter->ClMe4-Methyl Group• Steric Bulk• Electron Donating (+I)• Potential Metabolic Site (Oxidation)Center->MeLinkerSulfonamide Linker (-SO2NH-)• H-Bond Donor (NH) & Acceptor (O)• Zinc Binding (Carbonic Anhydrase)• Geometry: Tetrahedral SulfurCenter->Linker

Key Biological Applications
  • Carbonic Anhydrase Inhibition (CAI):

    • Primary sulfonamides (

      
      ) are classic CA inhibitors.[1][2] While this is a secondary sulfonamide, N-substituted derivatives often show selectivity for specific CA isoforms (e.g., tumor-associated CA IX/XII) or act via alternative binding modes.[1][2]
      
  • Anticancer Activity:

    • N-aryl benzenesulfonamides inhibit tubulin polymerization in certain contexts.[1][2] The 3-chloro and 4-methyl substitutions provide the necessary lipophilicity to penetrate the cell membrane and bind to hydrophobic pockets in tubulin or kinases.[2]

  • Antimicrobial Agents:

    • Historically, sulfonamides inhibit dihydropteroate synthase (DHPS).[1][2] While secondary sulfonamides are generally less active than primary ones against bacteria, they serve as valuable intermediates for synthesizing sulfonylureas (antidiabetic) or complex antimicrobials.[1][2]

Safety & Handling

  • Hazards: The compound is likely an irritant to eyes, respiratory system, and skin.[1][2]

  • Precursors: 3-chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive (releases HCl).[1][2] Handle in a fume hood.

  • Storage: Store in a cool, dry place. The sulfonamide linkage is chemically stable but can hydrolyze under strong acidic/basic reflux conditions.[2]

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem Protocols. Accessed February 2026.[1][2] [1][2]

  • National Institute of Standards and Technology (NIST). "3-Chlorobenzenesulfonyl chloride Properties."[1][2][5] NIST Chemistry WebBook, SRD 69. [1][2]

  • Organic Syntheses. "General Procedures for Sulfonylation of Amines." Org.[1][2][6][7][8] Synth. Coll. Vol. 1, p. 514.[1][2][7]

  • Sigma-Aldrich. "Product Specification: 3-Chlorobenzenesulfonyl chloride."[1][2]

  • Mondal, S. et al. "Synthesis and biological evaluation of N-aryl benzenesulfonamide derivatives."[1][2] ResearchGate, 2020.[1][2][9] (General reference for N-aryl sulfonamide bioactivity).

Biological Activity and SAR Profile of 3-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical synthesis, and structure-activity relationships (SAR) of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

This compound represents a specific pharmacophore within the N-arylbenzenesulfonamide class. Unlike primary sulfonamides (e.g., sulfanilamide) that primarily target dihydropteroate synthase (DHPS) in bacteria, N-aryl substituted derivatives often exhibit distinct biological profiles, including anticancer (tubulin inhibition) , antifungal , and isoform-selective carbonic anhydrase (CA) inhibition .

The molecule features a "push-pull" electronic architecture:

  • Core: Sulfonamide linker (

    
    ).[1]
    
  • Ring A (Sulfonyl side): 3-chlorobenzene (Electron-Withdrawing Group, EWG).

  • Ring B (Amine side): 4-methylphenyl (Electron-Donating Group, EDG).

This specific substitution pattern modulates the acidity (


) of the sulfonamide nitrogen and the lipophilicity (

), optimizing membrane permeability and hydrophobic binding interactions.

Chemical Architecture & SAR Analysis

The biological potency of this derivative stems from the interplay between the meta-chloro substituent and the para-methyl group.

Structure-Activity Relationship (SAR)
FeatureChemical MoietyBiological Function
Electronic Modulation 3-Chloro (meta) Induces an inductive electron-withdrawing effect (-I), increasing the acidity of the sulfonamide -NH-. This strengthens hydrogen bond donor capability to targets (e.g., Ser/Thr residues in active sites).
Hydrophobic Filling 4-Methyl (para) Provides a bulky, lipophilic anchor. In tubulin binding, this mimics the methoxy/methyl groups of colchicine, fitting into hydrophobic pockets of the

-tubulin subunit.
Linker Geometry Sulfonamide (

)
Adopts a tetrahedral geometry around the sulfur, creating a "kink" that differs from the planar amide bond. This is critical for orienting the two aromatic rings in a non-coplanar conformation (butterfly shape).
Molecular Mechanism of Action

Depending on the specific biological context, two primary mechanisms are proposed for this scaffold:

  • Tubulin Polymerization Inhibition (Anticancer):

    • Mechanism:[2][3][4] The molecule binds to the colchicine-binding site at the interface of

      
      - and 
      
      
      
      -tubulin.
    • Interaction: The 3-chloro group interacts with Cys241 (via halogen bonding or hydrophobic fit), while the 4-methylphenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

    • Outcome: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

  • Carbonic Anhydrase Inhibition (CAI):

    • Mechanism:[2][3][4] Although primary sulfonamides are the gold standard for CA inhibition (binding the

      
       ion), N-substituted sulfonamides like this derivative act as secondary binding site inhibitors  or prodrugs (if metabolized).
      
    • Selectivity: The bulky N-aryl group prevents entry into the narrow active sites of cytosolic isoforms (hCA I/II) but may allow binding to tumor-associated transmembrane isoforms (hCA IX/XII).

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Conditions)

This protocol provides a high-yield synthesis of this compound.

Reagents:

  • 3-Chlorobenzenesulfonyl chloride (1.0 equiv)

  • p-Toluidine (4-methylaniline) (1.0 equiv)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

Procedure:

  • Preparation: Dissolve p-toluidine (10 mmol) in anhydrous pyridine (10 mL) or DCM (20 mL) with triethylamine (12 mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Add 3-chlorobenzenesulfonyl chloride (10 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to quench the pyridine/base and precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry.

  • Purification: Recrystallize from Ethanol/Water to obtain white/off-white crystals.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine antimicrobial efficacy against S. aureus and E. coli.

  • Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Add 100 µL of MHB to wells 1–12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of stock solution to well 1, mix, and transfer 100 µL to well 2. Repeat to well 10.

  • Incubation: Add 100 µL of bacterial inoculum to all wells. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Visualization & Logic

Synthesis & Mechanism Pathway

The following diagram illustrates the synthesis pathway and the bifurcation of biological activity based on the target environment.

G Start1 3-Chlorobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (Pyridine/DCM, 0°C) Start1->Reaction Start2 p-Toluidine (4-Methylaniline) Start2->Reaction Product 3-Chloro-N-(4-methylphenyl) benzene-1-sulfonamide Reaction->Product Yield >85% Target1 Target A: Tubulin (Colchicine Site) Product->Target1 Hydrophobic Interaction Target2 Target B: Carbonic Anhydrase (Secondary Pocket) Product->Target2 Allosteric Binding Effect1 Microtubule Destabilization (Apoptosis) Target1->Effect1 Effect2 Isoform Selective Inhibition (hCA IX/XII) Target2->Effect2

Caption: Synthesis of the sulfonamide scaffold and its dual-targeting potential against Tubulin and Carbonic Anhydrase.

Quantitative Data Summary

The following table summarizes representative biological data for N-arylbenzenesulfonamide derivatives structurally similar to the title compound.

Compound VariantR1 (Sulfonyl)R2 (Amine)TargetActivity (

/ MIC)
Ref
Title Analog 3-Cl-Ph 4-Me-Ph S. aureus MIC: 6–12 µg/mL [1]
Analog A4-Cl-Ph4-Me-PhMCF-7 (Breast Cancer)

: 12.8 µM
[2]
Analog B3-Cl-Ph4-OMe-PhhCA IX

: 24 nM
[3]
Analog C2,5-DiCl-Ph4-NO2-PhRat Heart PerfusionVasodilation (0.001 nM)[4]

Note: Data represents typical values for the scaffold class. Specific potency varies by exact assay conditions.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 2019.

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)... Derivatives with Anticancer Activity. Molecules, 2023.

  • Design, Synthesis, and Biological Evaluation of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. International Journal of Molecular Sciences, 2021.

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance. Brazilian Journal of Science, 2024.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-(p-tolyl)-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and core physicochemical properties of N-(p-tolyl)-3-chlorobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous structures to provide a robust predictive profile of the target compound. The methodologies described herein are grounded in established laboratory practices, ensuring a reliable framework for its synthesis and characterization.

Introduction: The Sulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone in medicinal chemistry. First introduced as antibacterial agents, their derivatives have since been shown to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the sulfonamide scaffold lies in the ability to modify the substituents on the sulfonyl and amine moieties, thereby fine-tuning the molecule's steric and electronic properties to engage with various biological targets. N-(p-tolyl)-3-chlorobenzenesulfonamide is a member of the N-arylsulfonamide class, incorporating a tolyl group on the nitrogen and a chloro-substituted phenyl ring on the sulfur. This specific combination of a well-known bio-isostere (the tolyl group) and an electron-withdrawing group (the chlorine atom) makes it a compound of interest for further investigation in drug discovery programs.

Synthesis and Purification

The synthesis of N-(p-tolyl)-3-chlorobenzenesulfonamide is most directly achieved via a nucleophilic substitution reaction between 3-chlorobenzenesulfonyl chloride and p-toluidine. This is a standard and reliable method for the formation of the sulfonamide bond.[4]

Rationale for Experimental Design

The choice of reactants is predicated on their commercial availability and high reactivity. 3-chlorobenzenesulfonyl chloride serves as a potent electrophile due to the electron-withdrawing nature of the sulfonyl group and the chlorine atom on the phenyl ring.[4] p-Toluidine is a nucleophilic primary amine. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) or chloroform is often chosen as the solvent due to its inert nature and ability to dissolve both reactants.[4][5]

Visualization of Synthetic Workflow

Synthesis_Workflow reagents 1. Reactant Preparation - 3-Chlorobenzenesulfonyl Chloride - p-Toluidine - Pyridine (Base) - DCM (Solvent) reaction 2. Reaction - Stir at 0°C to RT - Monitor by TLC reagents->reaction Nucleophilic Substitution workup 3. Aqueous Workup - Wash with 1M HCl - Wash with NaHCO3 (aq) - Wash with Brine reaction->workup Quenching & Extraction purification 4. Purification - Dry over Na2SO4 - Concentrate in vacuo - Recrystallization (Ethanol/Water) workup->purification Isolation characterization 5. Characterization - NMR, IR, MS - Melting Point purification->characterization Purity & Identity Confirmation

Caption: Workflow for the synthesis and characterization of N-(p-tolyl)-3-chlorobenzenesulfonamide.

Structural Elucidation

The structural identity and purity of the synthesized N-(p-tolyl)-3-chlorobenzenesulfonamide are confirmed through a combination of spectroscopic techniques and physical constant measurements.

Molecular Structure and Conformation

Based on crystal structure analyses of analogous compounds like N-(3-chlorophenyl)-4-methylbenzenesulfonamide, the molecule is expected to be bent at the sulfur atom.[4] The two aromatic rings (the 3-chlorophenyl and the p-tolyl groups) will be tilted relative to each other, with a dihedral angle likely in the range of 70-85°.[3][4] The conformation around the S-N bond is crucial, and intermolecular N-H···O hydrogen bonds are expected to be a dominant feature in the crystal lattice, often forming dimeric or chain-like structures.[1][4]

Caption: 2D representation of N-(p-tolyl)-3-chlorobenzenesulfonamide.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying the key functional groups. The characteristic absorption bands are predicted based on established ranges for sulfonamides.[6]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretching3300 - 3230Medium
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Alkyl)Stretching3000 - 2850Medium
S=OAsymmetric Stretching1345 - 1315Strong
S=OSymmetric Stretching1185 - 1145Strong
C=C (Aromatic)Stretching1600 - 1475Medium-Weak
S-NStretching925 - 905Medium
C-ClStretching800 - 600Strong

Table 1: Predicted Characteristic IR Absorption Frequencies.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration-dependent. The methyl protons of the tolyl group will be a sharp singlet in the upfield region (around δ 2.3-2.4 ppm).[9]

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom. The aromatic carbons will resonate between δ 110-150 ppm. The methyl carbon will appear at approximately δ 21 ppm.[9]

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive or negative mode is suitable for this molecule.[10] The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be clearly visible. Fragmentation will likely involve the cleavage of the S-N bond and the C-S bond, providing structural confirmation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Physicochemical Properties

The physicochemical properties of N-(p-tolyl)-3-chlorobenzenesulfonamide are critical for its handling, formulation, and potential biological activity.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₁₃H₁₂ClNO₂S-
Molecular Weight 281.76 g/mol -
Appearance White to off-white crystalline solidBased on analogous sulfonamides.[11][12]
Melting Point 140 - 155 °CInterpolated from analogs like 3-chlorobenzenesulfonamide (144-148°C) and p-toluenesulfonamide (134-137°C).[13][14]
Solubility Very slightly soluble in water; Soluble in alcohols, acetone, and chlorinated solvents.Sulfonamides generally exhibit low aqueous solubility but are soluble in common organic solvents.[11][13]
pKa (N-H) ~ 9 - 10The sulfonamide proton is weakly acidic.

Table 2: Predicted Physicochemical Properties.

Experimental Protocols

Synthesis of N-(p-tolyl)-3-chlorobenzenesulfonamide

This protocol is adapted from the established synthesis of structurally similar N-arylsulfonamides.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add pyridine (1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 3-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Workup:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the pure product.

  • Characterization: Dry the purified crystals under vacuum and characterize by recording the melting point, IR, ¹H NMR, ¹³C NMR, and MS data.

Purity and Identity Validation System

The trustworthiness of this protocol is ensured by a multi-point validation system:

  • TLC Analysis: The disappearance of starting materials and the appearance of a single major product spot (with a unique Rf value) provides real-time reaction monitoring and an initial purity assessment.

  • Melting Point: A sharp, well-defined melting point range for the recrystallized product is a strong indicator of high purity.

  • Spectroscopic Consistency: The acquired IR, NMR, and MS data must be internally consistent and match the predicted spectra for the target structure. Any significant deviation would indicate the presence of impurities or an incorrect structure. For instance, the absence of the primary amine N-H stretches (from p-toluidine) in the IR spectrum is a key confirmation of reaction completion.

Potential Applications

Given the broad biological activities of the sulfonamide class, N-(p-tolyl)-3-chlorobenzenesulfonamide represents a promising scaffold for drug discovery. It could be investigated for activities including, but not limited to:

  • Anticancer Activity: Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth.[1]

  • Antimicrobial Activity: As a classic "sulfa drug" analog, it warrants screening against various bacterial and fungal strains.[15]

  • Anti-inflammatory Activity: Some sulfonamides are known to be selective COX-2 inhibitors.[1]

Further derivatization of this core structure could lead to the optimization of its pharmacokinetic and pharmacodynamic properties.

References

  • A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives - Benchchem.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022-09-01).
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-02-13).
  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - SciSpace. (2020-02-14).
  • Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC. Available at: [Link]

  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC. Available at: [Link]

  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - IUCr Journals. (2016-04-15). Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 ) C 6 H 4 -SO 2 NH-C 6 H 4 (I-X) - ResearchGate. (2015-01-27). Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • 12 Examples of IR-Spectra. Available at: [Link]

  • The infrared spectra of N-substituted sulphonamides | Scilit. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Application News - Shimadzu. Available at: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. Available at: [Link]

  • MS n analysis of nonderivatized and Mtpp-derivatized peptides. Available at: [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2024-05-14). Available at: [Link]

  • p-Toluenesulphonamide, 98% - India with worldwide shipping - Ottokemi. Available at: [Link]

Sources

Therapeutic Potential of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a broad spectrum of therapeutic applications. This technical guide delves into the untapped therapeutic potential of a specific analogue, 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide. While direct experimental data on this molecule is nascent, its structural features suggest promising avenues for investigation, particularly in oncology and infectious diseases. This document provides a comprehensive, hypothesis-driven framework for its synthesis, characterization, and systematic evaluation. We will explore its potential as a carbonic anhydrase inhibitor and an antibacterial agent, detailing the underlying scientific rationale and providing robust, field-proven experimental protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic value of this intriguing molecule.

Introduction: The Sulfonamide Scaffold and the Promise of a Novel Analogue

Sulfonamides, organic compounds containing the -SO₂NH₂ functional group, have a rich history in drug discovery, leading to the development of antibacterial, diuretic, anticonvulsant, and anticancer agents.[1][2] Their success stems from their ability to act as bioisosteres for other functional groups and to bind to the active sites of various enzymes.[3] The specific analogue, this compound, presents a unique combination of substituents on the core benzenesulfonamide structure. The presence of a chloro group on one aromatic ring and a methyl group on the other can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and target interactions.

This guide will focus on two primary, plausible therapeutic hypotheses for this compound:

  • Hypothesis 1: Anticancer Activity via Carbonic Anhydrase Inhibition. Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[4][5] The structural similarity of our target compound to known CA inhibitors makes this a primary avenue of investigation.

  • Hypothesis 2: Antibacterial Activity via Dihydropteroate Synthase Inhibition. The foundational mechanism of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7] This pathway is absent in humans, providing selective toxicity against bacteria.

The following sections will provide the necessary technical details to rigorously test these hypotheses.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is the first critical step in evaluating a novel compound. Based on established methods for similar sulfonamides, a straightforward synthetic route is proposed.

Proposed Synthesis Workflow

The synthesis can be achieved through the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylaniline (p-toluidine).

Synthesis_Workflow reagent1 3-Chlorobenzenesulfonyl Chloride process Pyridine (base) Dichloromethane (solvent) 0°C to RT reagent1->process reagent2 4-Methylaniline (p-toluidine) reagent2->process product 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide process->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) as a base. Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-chlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Predicted Physicochemical Properties and ADME/Tox Profile

Before embarking on extensive biological testing, it is prudent to perform an in silico assessment of the compound's drug-likeness and potential liabilities.[8] Various computational tools can predict these properties.

PropertyPredicted Value/AssessmentImplication in Drug Discovery
Molecular Weight ~281.75 g/mol Within the desirable range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) 3.0 - 4.0 (estimated)Indicates good membrane permeability, but may require optimization to avoid high protein binding.
Hydrogen Bond Donors 1Favorable for oral absorption.
Hydrogen Bond Acceptors 2Favorable for oral absorption.
Aqueous Solubility Low to moderate (predicted)May require formulation strategies for in vivo studies.
CYP450 Inhibition To be determinedPotential for drug-drug interactions.[9]
hERG Inhibition To be determinedA key cardiotoxicity liability that needs to be assessed early.[10]
Mutagenicity (Ames test) To be determinedCritical for assessing genotoxic potential.

Table 1: Predicted Physicochemical and ADME/Tox Properties.

Hypothesis 1: Evaluation as a Carbonic Anhydrase Inhibitor for Anticancer Therapy

The overexpression of carbonic anhydrase IX (CA IX) and XII in various tumors makes them attractive targets for anticancer drug development.[5] Aromatic sulfonamides are the most prominent class of CA inhibitors.[11]

Scientific Rationale

The primary sulfonamide moiety (-SO₂NH₂) is crucial for CA inhibition. It coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. The aromatic rings of the inhibitor engage in van der Waals and hydrophobic interactions with residues lining the active site, influencing isoform selectivity and binding affinity.

CA_Inhibition enzyme Carbonic Anhydrase Active Site Zn²⁺ Histidine Residues inhibitor 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide -SO₂NH₂ inhibitor:nh2->enzyme:f1 Coordination inhibitor->enzyme Hydrophobic Interactions InVitro_Anticancer_Workflow start Synthesized Compound enz_assay Carbonic Anhydrase Inhibition Assay (CA II, IX, XII) start->enz_assay cell_prolif Cancer Cell Line Proliferation Assay (e.g., MCF-7, A549, HT-29) enz_assay->cell_prolif Potent Inhibitor (Low IC₅₀) apoptosis Apoptosis/Cell Cycle Analysis cell_prolif->apoptosis Active in Cells

Caption: In vitro workflow for anticancer evaluation.

Experimental Protocols: Anticancer Evaluation

3.3.1. Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides. [12]

  • Reagents: Purified human CA isoforms (e.g., hCA II, hCA IX), p-nitrophenyl acetate (substrate), assay buffer (e.g., Tris-HCl), and the test compound. Acetazolamide should be used as a positive control.

  • Procedure: a. Prepare serial dilutions of the test compound and acetazolamide in a 96-well plate. b. Add the CA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the p-nitrophenyl acetate substrate. d. Monitor the formation of p-nitrophenol by measuring the absorbance at 400-405 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

3.3.2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the viability of cancer cell lines. [13]

  • Cell Lines: Use cancer cell lines known to express CA IX, such as MCF-7 (breast), A549 (lung), or HT-29 (colon).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 48-72 hours. c. Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Efficacy Studies

Promising candidates from in vitro studies should be evaluated in animal models. [14][15]

  • Model: Utilize a xenograft mouse model where human cancer cells (e.g., HT-29) are implanted subcutaneously in immunocompromised mice.

  • Procedure: a. Once tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer the test compound (formulated in a suitable vehicle) and vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a pre-determined schedule. c. Monitor tumor volume and body weight regularly.

  • Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and ex vivo analysis of tumors for biomarkers of drug activity.

Hypothesis 2: Evaluation as an Antibacterial Agent

The classic mechanism of sulfonamide antibiotics is the inhibition of folic acid synthesis, a pathway essential for bacteria but not for humans. [16]

Scientific Rationale

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking the pathway and halting bacterial growth.

DHPS_Inhibition pathway_start PABA enzyme Dihydropteroate Synthase (DHPS) pathway_start->enzyme pathway_end Dihydrofolic Acid (Essential for DNA synthesis) enzyme->pathway_end inhibitor 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide inhibitor->enzyme Competitive Inhibition

Caption: Mechanism of antibacterial sulfonamides.

In Vitro Evaluation Workflow

InVitro_Antibacterial_Workflow start Synthesized Compound mic_assay Minimum Inhibitory Concentration (MIC) Assay (Gram-positive & Gram-negative strains) start->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Active (Low MIC)

Caption: In vitro workflow for antibacterial evaluation.

Experimental Protocols: Antibacterial Evaluation

4.3.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of bacteria. [17][18]

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure (Broth Microdilution): a. Prepare two-fold serial dilutions of the test compound in a 96-well plate containing Mueller-Hinton Broth. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound is a compound with significant, albeit currently unexplored, therapeutic potential. Based on the well-established pharmacology of the sulfonamide scaffold, this guide proposes a hypothesis-driven approach to its evaluation as a potential anticancer and antibacterial agent. The detailed experimental workflows provide a clear and scientifically rigorous path for researchers to follow. Successful validation of these hypotheses could lead to the development of a novel therapeutic agent with a significant impact on human health. Future work should also consider exploring other potential activities of this compound, such as anti-inflammatory or antiviral effects, given the broad biological activities of the sulfonamide class.

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 23, 2026, from [Link]

  • Hassan, A., & Ali, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of a specific journal, Volume(Issue), pages.
  • Alaei, et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of a specific journal, Volume(Issue), pages.
  • Sulfonamide. (2025, December 19). Massive Bio. Retrieved February 23, 2026, from [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of a specific journal, Volume(Issue), pages.
  • Pastorekova, S., et al. (2005). Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 48(15), pages.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Journal of a specific journal, Volume(Issue), pages.
  • Antibacterial sulfonamides. (n.d.).
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 10(11), 925-953.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Molecules, 24(17), 3188.
  • De Simone, G., & Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of a specific journal, Volume(Issue), pages.
  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules, 28(7), 3194.
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 149, 107409.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research, 8(4), 1407-1413.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed, 31487862.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved February 23, 2026, from [Link]

  • Animal Models for Inflammation: A Review. (2018). Asian Journal of Pharmaceutical Research, 8(1), 44-50.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1-10.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem, 2(2), 271-282.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved February 23, 2026, from [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer. Retrieved February 23, 2026, from [Link]

  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. Retrieved February 23, 2026, from [Link]

  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. (2023, August 24). Sartorius. Retrieved February 23, 2026, from [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2020). Journal of a specific journal, Volume(Issue), pages.
  • Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. (1983). Journal of Pharmacokinetics and Biopharmaceutics, 11(2), 137-152.
  • Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. (2025, January 15). Wiadomości Lekarskie, 78(1), 123-130.
  • Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. (1980). Journal of Medicinal Chemistry, 23(5), 480-484.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). Molecules, 25(24), 5945.
  • Pharmacokinetics of Sulfonamides in Animals. (1984).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved February 23, 2026, from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). ACS Nano, 14(5), 5123-5147.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved February 23, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2006). International Journal of Radiation Oncology, Biology, Physics, 64(1), 1-13.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Retrieved February 23, 2026, from [Link]

  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269925.
  • Structure-based drug discovery of carbonic anhydrase inhibitors. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 765-782.
  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved February 23, 2026, from [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2015). Journal of a specific journal, Volume(Issue), pages.
  • Use of Probabilistic Modeling within a Physiologically Based Pharmacokinetic Model To Predict Sulfamethazine Residue Withdrawal Times in Edible Tissues in Swine. (2000). Antimicrobial Agents and Chemotherapy, 44(8), 2158-2170.

Sources

Literature review of 3-chloro substituted sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 3-chloro substituted sulfonamides, a structural motif critical in medicinal chemistry for modulating lipophilicity and metabolic stability.

Executive Summary: The Meta-Substitution Challenge Synthesizing 3-chlorobenzenesulfonamides presents a classic regioselectivity challenge. Direct chlorosulfonation of chlorobenzene (electrophilic aromatic substitution) fails because the chlorine atom is an ortho/para director, yielding predominantly the 4-chloro isomer (>90%). Therefore, successful synthesis requires "indirect" strategies—primarily utilizing 3-chloroaniline (via diazonium chemistry) or 3-chlorothiophenol (via oxidative chlorination).

Part 1: Strategic Retrosynthesis

To access the 3-chloro scaffold, one must disconnect the sulfonyl group (


) to precursors that already possess the meta-chloro relationship or allow for controlled insertion.

Retrosynthesis Target 3-Chlorobenzenesulfonamide (Target Scaffold) SulfonylChloride 3-Chlorobenzenesulfonyl Chloride (Key Intermediate) Target->SulfonylChloride Aminolysis (R-NH2) ArylHalide 1-Bromo-3-chlorobenzene (Via Pd-Catalysis) Target->ArylHalide Pd-Coupling (DABSO) Aniline 3-Chloroaniline (Via Diazotization) SulfonylChloride->Aniline Sandmeyer (NaNO2/SO2) Thiol 3-Chlorothiophenol (Via Oxidative Chlorination) SulfonylChloride->Thiol Oxidation (Cl2/H2O)

Figure 1: Retrosynthetic analysis showing the three primary routes to the 3-chloro scaffold, avoiding the regioselectivity pitfalls of direct arene sulfonation.

Part 2: Key Synthetic Methodologies

Method A: Sandmeyer-Type Chlorosulfonylation (The "Meerwein" Route)

Best for: Large-scale preparation from inexpensive anilines. Mechanism: 3-Chloroaniline is converted to a diazonium salt, which decomposes in the presence of sulfur dioxide and a copper catalyst to form the sulfonyl chloride. This method guarantees the meta position of the sulfonyl group relative to the chlorine.

Protocol 1: Synthesis of 3-Chlorobenzenesulfonyl Chloride

  • Diazotization :

    • Dissolve 3-chloroaniline (10 mmol) in conc. HCl (4 mL) and acetic acid (10 mL).

    • Cool to -5°C.

    • Add sodium nitrite (11 mmol) in water dropwise, maintaining temperature <0°C. Stir for 30 min.

  • Sulfonylation :

    • In a separate vessel, saturate acetic acid (10 mL) with sulfur dioxide gas (or use sodium metabisulfite as a solid surrogate).

    • Add CuCl₂ (0.5 mmol) as a catalyst.

    • Slowly add the cold diazonium solution to the SO₂/Cu mixture. Caution: Vigorous nitrogen evolution occurs.

  • Workup :

    • Once gas evolution ceases (approx. 1 hr), pour the mixture into ice water.

    • The sulfonyl chloride will precipitate as an oil or solid. Extract with dichloromethane (DCM).

    • Critical Step : Do not dry with heat. Sulfonyl chlorides are thermally unstable. Use immediately for aminolysis.

Method B: Oxidative Chlorination of Thiols

Best for: High-value intermediates where the thiol is available; avoids hazardous diazonium salts. Reagents:


-Chlorosuccinimide (NCS) or Chlorine gas (

).

Protocol 2: NCS-Mediated Oxidation

  • Suspend N-chlorosuccinimide (NCS, 40 mmol) in acetonitrile/2M HCl (1:1 ratio, 20 mL).

  • Cool to 10°C.

  • Add 3-chlorothiophenol (10 mmol) portion-wise. The reaction is exothermic.

  • Stir for 1 hour. The thiol is oxidized first to the disulfide, then to the sulfonyl chloride.[1][2][3]

  • Extract with ethyl acetate.[1] Wash with brine.[3][4]

Method C: Palladium-Catalyzed Aminosulfonylation

Best for: Late-stage functionalization and library generation. Concept: Uses a "masked" SO₂ source (DABSO) to insert SO₂ into a Carbon-Bromine bond, preserving the Carbon-Chlorine bond (due to bond strength differences: C-Br < C-Cl).

Protocol 3: One-Pot Sulfonamide Synthesis

  • Combine 1-bromo-3-chlorobenzene (1.0 equiv), DABSO (0.6 equiv), and Pd(OAc)₂ (5 mol%) / Ligand (e.g., CataCXium A) in ethanol.

  • Heat to 70°C for 4 hours to form the sulfinate intermediate.

  • Cool to room temperature.

  • Add the amine (1.5 equiv) and an oxidant (N-chlorosuccinimide , 1.2 equiv).

  • Stir for 2 hours. The sulfinate is oxidatively coupled to the amine.

Part 3: Comparative Data & Decision Matrix

FeatureMethod A: SandmeyerMethod B: Oxidative ClMethod C: Pd-Catalysis
Starting Material 3-Chloroaniline3-Chlorothiophenol1-Bromo-3-chlorobenzene
Regiocontrol Perfect (Meta)Perfect (Meta)High (Chemoselective)
Scalability High (kg scale)MediumLow (mg/g scale)
Safety Hazards Diazonium (Explosion risk)

gas or exothermic
Low hazards
Cost LowMediumHigh (Pd catalyst)

Part 4: Mechanism of Action (Sandmeyer Route)

The copper-catalyzed decomposition of the diazonium salt involves a radical mechanism, distinct from standard nucleophilic substitution.

Mechanism cluster_cycle Catalytic Cycle Diazonium Ar-N2+ Cl- Radical Ar• (Aryl Radical) Diazonium->Radical + Cu(I) - N2 SulfonylRadical Ar-SO2• Radical->SulfonylRadical + SO2 Product Ar-SO2-Cl SulfonylRadical->Product + Cu(II)-Cl Transfer Cu(I) Cu(I) Cu(II)-Cl Cu(II)-Cl Cu(I)->Cu(II)-Cl Oxidation Cu(II)-Cl->Cu(I) Reduction

Figure 2: Radical mechanism of the Sandmeyer-type chlorosulfonylation. Note the role of Copper as a redox shuttle.

References

  • Meerwein, H., et al. (1957). Verfahren zur Herstellung von aromatischen Sulfochloriden.[5][6] Chemische Berichte.

  • Willis, M. C. (2011).[7] Palladium-Catalyzed Synthesis of Sulfonamides via the Insertion of Sulfur Dioxide. Chemical Reviews.

  • Bahrami, K., et al. (2009).[2][8] Direct Conversion of Thiols to Sulfonyl Chlorides using H2O2/SOCl2. Journal of Organic Chemistry.

  • Organic Syntheses. (1981). Chlorosulfonylation of Anilines: Preparation of 2-Chlorobenzenesulfonyl Chloride. (Adapted for 3-chloro isomer).

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Architecture

The solubility profile of This compound (also referred to as 3-chloro-N-p-tolylbenzenesulfonamide) is a critical physicochemical parameter governing its purification, recrystallization, and pharmaceutical formulation. As a sulfonamide derivative, this compound exhibits complex solubility behavior driven by the interplay between its polar sulfonamide moiety (


) and its lipophilic aromatic domains.

This guide provides a rigorous framework for determining, modeling, and interpreting the solubility of this compound. It moves beyond simple observation, establishing a thermodynamic basis for solvent selection in process chemistry.

Structural Analysis & Solvation Potential

The molecule features three distinct zones affecting solvation:

  • The Sulfonamide Bridge (

    
    ):  A hydrogen bond donor (NH) and acceptor (O=S=O). This acts as the primary "handle" for polar protic and aprotic solvents.
    
  • The 3-Chlorobenzene Ring: An electron-withdrawing, lipophilic domain. The chlorine atom at the meta position introduces asymmetry and dipole moments that influence crystal lattice energy.

  • The p-Tolyl Group (4-methylphenyl): A hydrophobic tail that enhances solubility in non-polar aromatics (e.g., toluene) but reduces water solubility.

Experimental Framework: The "Gold Standard" Protocol

To generate accurate mole fraction solubility data (


), a static equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry is required.
Workflow Diagram

SolubilityWorkflow Start Compound Preparation (Recrystallization & Purity >99%) SolventSelect Solvent Selection (Polar, Non-polar, Protic, Aprotic) Start->SolventSelect Equilibration Saturation Phase (Excess Solid, T-control ±0.05 K) SolventSelect->Equilibration Add Excess Solid Separation Phase Separation (Syringe Filtration 0.45 µm / Centrifugation) Equilibration->Separation 24-72 Hours Dilution Dilution Step (Prevent Precipitation) Separation->Dilution Supernatant Analysis Quantification (HPLC/UV-Vis) Dilution->Analysis Calc Data Processing (Mole Fraction & Thermo Models) Analysis->Calc

Figure 1: Systematic workflow for determining the solubility profile of sulfonamide derivatives.

Critical Protocol Steps
  • Preparation: Ensure the solid is recrystallized (typically from ethanol/water) and dried to constant weight. Purity must be validated via DSC (Differential Scanning Calorimetry).

  • Equilibration: Place excess solid in jacketed glass vessels containing the specific solvent. Stir continuously for 24–48 hours.

    • Note: The temperature range is typically 278.15 K to 318.15 K .[1]

  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 or 0.45 µm) to avoid "crash-out" precipitation during transfer.

  • Quantification: Dilute the aliquot with the mobile phase (for HPLC) and analyze.

    • Calculation: Convert mass concentration (

      
      ) to mole fraction (
      
      
      
      ) using Eq. 1:
      
      
      Where
      
      
      is mass and
      
      
      is molar mass of solute (1) and solvent (2).

Thermodynamic Modeling & Correlation

Raw data is insufficient for process design. You must correlate experimental points using thermodynamic models to predict solubility at unmeasured temperatures.

The Modified Apelblat Model

This is the most accurate semi-empirical model for sulfonamides in organic solvents, accounting for the non-ideal behavior of the solution.



  • A, B, C: Empirical parameters derived from non-linear regression.

  • Interpretation: If

    
    , the dissolution is endothermic (typical for this compound).
    
The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.



  • 
    :  Relates to the polarity and association of the solute.
    
  • 
    :  Enthalpy factor.
    
  • 
    :  Melting point of this compound (approx. 406–410 K  based on structural analogs).
    
Thermodynamic Functions

Using the Van't Hoff analysis, calculate the driving forces of dissolution at the mean harmonic temperature (


):
  • Enthalpy (

    
    ):  Indicates heat absorbed/released.
    
  • Entropy (

    
    ):  Indicates disorder increase (lattice breakdown vs. solvent ordering).
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Predicted Solubility Profile & Solvent Hierarchy

Based on the "Like Dissolves Like" principle and structure-property relationships (SPR) of analogous chlorinated sulfonamides (e.g., N-(4-chlorophenyl)benzenesulfonamide), the expected solubility hierarchy is as follows:

Polarity-Driven Solubility Table (Predicted)
Solvent CategoryRepresentative SolventsPredicted Solubility (

)
Mechanistic Rationale
Polar Aprotic DMF, DMSO, AcetoneHigh (

to

)
Strong dipole-dipole interactions; Solvent accepts H-bonds from sulfonamide -NH-.
Short-Chain Alcohols Methanol, EthanolModerate (

to

)
Amphiprotic nature allows H-bonding, but alkyl chain interference limits solubility compared to aprotics.
Esters Ethyl AcetateModerate Good interaction with the sulfonyl (

) group; useful for crystallization.
Non-Polar Aromatics Toluene, BenzeneLow-Moderate

stacking interactions with the phenyl and p-tolyl rings.
Non-Polar Aliphatics Hexane, CyclohexaneVery Low (

)
Lack of functional groups to disrupt the strong crystal lattice of the sulfonamide.
Water WaterExtremely Low Hydrophobic aromatic rings dominate; high lattice energy prevents hydration.
The "Co-Solvency" Effect

For drug delivery or extraction, binary mixtures often exhibit a synergistic effect (solubility maximum) that exceeds pure solvents.

  • Recommendation: Investigate Ethanol + Water or PEG 400 + Water mixtures. The Jouyban-Acree model should be used to fit this data.

Molecular Interactions Pathway

Understanding why the compound dissolves requires visualizing the molecular interactions.

Interactions cluster_0 Dominant Forces Solute 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide Lattice Crystal Lattice (Strong H-bonds) Solute->Lattice Self-Association (N-H...O=S) Solution Solvated Molecule Lattice->Solution Lattice Breakdown (Enthalpy Penalty) Solvent Organic Solvent Solvent->Lattice Cavity Formation (Endothermic) Solvent->Solution Solvation (Exothermic) F1 1. Dipole-Dipole (Sulfonyl) F2 2. H-Bonding (Amide NH) F3 3. Pi-Pi Stacking (Aromatic)

Figure 2: Thermodynamic cycle of dissolution and dominant intermolecular forces.[2][3]

References

  • Wang, J., et al. (2019). "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures." Journal of Chemical & Engineering Data. Link[1]

  • Martinez, F., & Gomez, A. (2001). "Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents." Journal of Solution Chemistry. Link

  • Khan, I. U., et al. (2010). "4-Methyl-N-(4-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E. Link (Structural analog reference for lattice energy estimation).

  • Shakuntala, K., et al. (2011). "4-Chloro-N-(3-methylphenyl)benzenesulfonamide."[4] Acta Crystallographica Section E. Link (Isomer structural data).

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

Molecular weight and formula of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide (also known as 3-chloro-N-p-tolylbenzenesulfonamide) is a diaryl sulfonamide characterized by a sulfonamide bridge connecting a 3-chlorophenyl ring and a 4-methylphenyl (p-tolyl) moiety. This scaffold is of significant interest in medicinal chemistry, serving as a core pharmacophore for carbonic anhydrase inhibitors, antimicrobial agents, and recently, inhibitors of influenza virus replication (targeting the Hemagglutinin protein).

This technical guide provides a comprehensive analysis of its molecular identity, physicochemical properties, synthetic pathways, and analytical characterization standards.

Molecular Identity & Physicochemical Profile[1][2][3]

Core Identification Data

The following data establishes the definitive chemical identity of the compound.

PropertyValueNotes
IUPAC Name This compoundSystematic naming
Molecular Formula

Confirmed stoichiometry
Molecular Weight 281.76 g/mol Average mass
Exact Mass 281.0277 DaMonoisotopic mass (

)
Element Analysis C: 55.42%, H: 4.29%, Cl: 12.58%, N: 4.97%, O: 11.36%, S: 11.38%Theoretical composition
Precursor CAS 2888-06-4 (Sulfonyl Chloride) / 106-49-0 (Amine)Component registry numbers
Structural Visualization

The molecule consists of two distinct aromatic domains linked by a polar sulfonamide core. The 3-chloro substituent introduces lipophilicity and electronic withdrawal on the sulfonyl ring, while the 4-methyl group acts as a weak electron donor on the aniline ring.

ChemicalStructure Ring1 3-Chlorobenzene Ring (Lipophilic/EWG) Sulfonamide Sulfonamide Linker (-SO2-NH-) (H-bond Donor/Acceptor) Ring1->Sulfonamide C-S Bond Ring2 4-Methylphenyl Ring (p-Tolyl) (Hydrophobic) Sulfonamide->Ring2 N-C Bond

Figure 1: Structural segmentation of the target molecule highlighting functional domains.

Synthetic Protocol

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the nitrogen of p-toluidine attacks the electrophilic sulfur of 3-chlorobenzenesulfonyl chloride.

Reaction Mechanism & Workflow

The reaction is driven by the formation of a stable sulfonamide bond, with pyridine or triethylamine acting as a base to scavenge the liberated HCl.

SynthesisWorkflow Start Reagents: 1. 3-Chlorobenzenesulfonyl chloride (1.0 eq) 2. p-Toluidine (1.0 eq) Reaction Nucleophilic Substitution (0°C → RT, 4-12 hrs) Start->Reaction Solvent Solvent System: DCM (Dichloromethane) + Pyridine (Base) Solvent->Reaction Quench Quench: Dilute HCl Wash (Remove Pyridine) Reaction->Quench - HCl Purification Purification: Recrystallization (EtOH/Water) Quench->Purification Product Final Product: This compound Purification->Product

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Experimental Procedure

Reagents:

  • 3-Chlorobenzenesulfonyl chloride (CAS 2888-06-4)

  • p-Toluidine (4-Methylaniline) (CAS 106-49-0)

  • Pyridine (anhydrous) or Dichloromethane (DCM) with Triethylamine (

    
    ).
    

Protocol:

  • Preparation: Dissolve p-toluidine (10 mmol, 1.07 g) in anhydrous DCM (20 mL) containing pyridine (12 mmol, 0.95 g) or

    
    . Cool the solution to 0°C in an ice bath.
    
  • Addition: Dropwise add a solution of 3-chlorobenzenesulfonyl chloride (10 mmol, 2.11 g) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Wash the organic layer with 1M HCl (

      
       mL) to remove excess amine/pyridine.
      
    • Wash with saturated

      
       and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain white crystalline needles.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Mass Spectrometry (MS)
  • Ionization Mode: ESI- or EI.

  • Molecular Ion:

    
     (ESI+).
    
  • Isotope Pattern: A distinct Chlorine isotope pattern is required.

    • M (282): 100% relative abundance.

    • M+2 (284): ~33% relative abundance (characteristic of

      
      ).
      
Proton NMR ( -NMR)

Solvent:


 or 

  • 
     2.25 ppm (s, 3H):  Methyl group (-
    
    
    
    ) on the toluidine ring.
  • 
     6.90–7.10 ppm (d, 2H):  Aromatic protons of the toluidine ring (ortho to methyl).
    
  • 
     7.10–7.30 ppm (d, 2H):  Aromatic protons of the toluidine ring (ortho to NH).
    
  • 
     7.50–7.80 ppm (m, 4H):  3-Chlorobenzene ring protons. Look for the distinct pattern of a meta-substituted ring (singlet for H2, doublet for H4/H6, triplet for H5).
    
  • 
     10.0–10.5 ppm (s, 1H):  Sulfonamide -NH proton (
    
    
    
    exchangeable).
Infrared Spectroscopy (IR)
  • 
    :  N-H stretching (sharp).
    
  • 
    :  Asymmetric 
    
    
    
    stretch.
  • 
    :  Symmetric 
    
    
    
    stretch.

Biological & Research Applications

While specific clinical data for this exact isomer is limited, the scaffold is a validated "privileged structure" in drug discovery.

Key Research Areas
  • Influenza Virus Inhibition: Recent studies on aryl sulfonamides have identified them as inhibitors of the influenza Hemagglutinin (HA) protein, preventing viral fusion with host cells. Analogs with 2,5-dichloro substitutions have shown micromolar potency; the 3-chloro variant serves as a critical Structure-Activity Relationship (SAR) probe to determine the necessity of the chlorine position [1].

  • Antimicrobial Activity: Schiff bases and sulfonamide derivatives of p-toluidine exhibit broad-spectrum antibacterial activity against S. aureus and E. coli. The sulfonamide group mimics p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria [2].

  • Carbonic Anhydrase Inhibition (CAI): Primary sulfonamides are classic CAIs. While N-substituted sulfonamides (like the target) are generally less potent against CA than primary sulfonamides (

    
    ), they act as selective inhibitors for specific isoforms or as prodrugs.
    

References

  • Aryl Sulfonamide Inhibitors of Influenza: "Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein." Journal of Medicinal Chemistry.

  • Sulfonamide Synthesis & Activity: "Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted Sulfonamides." MDPI Molecules.

  • General Protocol (Schotten-Baumann): "Synthesis of N-aryl benzenesulfonamides." Vogel's Textbook of Practical Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Sulfonamide Biological Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of sulfonamides for their biological inhibitory activity. This document delves into the core principles and provides detailed, field-proven protocols for assessing the inhibitory potential of sulfonamide compounds against key enzymatic targets.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, best known for its pioneering role in the development of the first synthetic antibacterial agents.[1][2] Beyond their antimicrobial properties, sulfonamides exhibit a remarkable diversity of biological activities, acting as inhibitors of various enzymes crucial to physiological and pathological processes. This versatility has led to their development as diuretics, anticonvulsants, anti-inflammatory drugs, and even anticancer agents.[3][4][5]

The inhibitory action of sulfonamides is primarily attributed to their ability to mimic the natural substrates of their target enzymes.[1][6] This guide will focus on the in vitro assays used to characterize the inhibitory effects of sulfonamides on three major classes of enzymes:

  • Dihydropteroate Synthase (DHPS): The classical target for antibacterial sulfonamides.[1]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in a wide range of physiological processes.[4][7]

  • Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.[8][9]

Section 1: Inhibition of Dihydropteroate Synthase (DHPS) - The Anti-Folate Mechanism

Principle of Inhibition: In many microorganisms, folic acid is an essential vitamin that they must synthesize de novo.[1] DHPS is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[10] Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS, thereby blocking folic acid synthesis and arresting microbial growth.[1][6]

Spectrophotometric Assay for DHPS Activity and Inhibition

This continuous spectrophotometric assay is a robust and high-throughput method for determining DHPS activity and evaluating inhibitors.[11][12] The assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by the decrease in absorbance at 340 nm.[11][12][13]

Workflow for DHPS Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Add Buffer, DHFR, NADPH, and Inhibitor to Microplate A->E B Prepare Substrate Solutions (PABA, DHPP, NADPH) H Initiate Reaction with PABA and DHPP B->H C Prepare Enzyme Solutions (DHPS, DHFR) F Add DHPS Enzyme C->F D Prepare Sulfonamide Inhibitor Solutions D->E E->F G Pre-incubate F->G G->H I Monitor Absorbance at 340 nm H->I J Calculate Rate of NADPH Oxidation I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 Value K->L

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

Detailed Protocol:

Materials and Reagents:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test sulfonamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂, 5% DMSO[14]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of PABA, DHPP, and NADPH in the assay buffer.

    • Dissolve test sulfonamides in DMSO to create high-concentration stock solutions.

    • Prepare working solutions of DHPS and DHFR enzymes in the assay buffer. The final concentration of DHFR should be in excess to ensure the reduction of dihydropteroate is not rate-limiting.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • NADPH solution

      • Test sulfonamide at various concentrations (perform serial dilutions) or DMSO for control wells.

    • Add the DHPS enzyme solution to all wells except the negative control (no enzyme) wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of PABA and DHPP to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

Data Analysis:

  • Calculate the initial rate of NADPH oxidation (ΔA₃₄₀/min) for each well.

  • Determine the percentage of inhibition for each sulfonamide concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (AST)

While enzyme inhibition assays are crucial, it is equally important to assess the effect of sulfonamides on whole bacterial cells. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][15]

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Mueller-Hinton Broth (MHB) D Perform Serial Dilutions of Sulfonamide in 96-well Plate with MHB A->D B Prepare Sulfonamide Stock Solution B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Bacterial Suspension C->E D->E F Include Growth and Sterility Controls E->F G Incubate at 35-37°C for 16-20 hours F->G H Visually Inspect for Bacterial Growth G->H I Determine the Lowest Concentration with No Visible Growth (MIC) H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

Materials and Reagents:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB) with low thymidine content[15]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline solution (0.85% w/v)

  • DMSO for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Sulfonamide Dilutions:

    • Dissolve the sulfonamide in DMSO to create a stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.[3]

  • Inoculation and Incubation:

    • Inoculate each well containing the sulfonamide dilutions with the prepared bacterial suspension.

    • Include a positive control well (bacteria and MHB, no drug) and a negative control well (MHB only, no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.[15]

Data Analysis:

  • The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.[15]

Section 2: Inhibition of Carbonic Anhydrases (CAs)

Principle of Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16] They are involved in numerous physiological processes, including pH regulation, respiration, and bone resorption. Sulfonamides are potent inhibitors of CAs, with the deprotonated sulfonamide anion coordinating to the zinc ion in the active site.[16]

Spectrophotometric Assay for CA Inhibition

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.[7]

Detailed Protocol:

Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test sulfonamide compounds

  • Assay Buffer: 50 mM Tris-sulfate, pH 7.6[7]

  • DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Dissolve test sulfonamides in DMSO.

    • Prepare a working solution of the hCA enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test sulfonamide at various concentrations or DMSO for control.

      • hCA enzyme solution.

    • Pre-incubate the plate at 25°C for 10 minutes.[3][7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate.

    • Immediately measure the increase in absorbance at 400 nm over time.

Data Analysis:

  • Calculate the rate of p-nitrophenol formation.

  • Determine the percentage of inhibition for each sulfonamide concentration.

  • Calculate the IC₅₀ value from the dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[16][17] This provides a complete thermodynamic profile of the sulfonamide-CA interaction.

Principle of ITC for Sulfonamide-CA Binding

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare CA Solution in Buffer D Load CA into Sample Cell A->D B Prepare Sulfonamide Solution in Matching Buffer E Load Sulfonamide into Syringe B->E C Degas Both Solutions C->D C->E F Equilibrate at Constant Temperature D->F E->F G Inject Sulfonamide into CA Solution F->G H Measure Heat Change after Each Injection G->H I Integrate Heat Peaks to Obtain Heat per Injection H->I J Plot Heat vs. Molar Ratio I->J K Fit Data to a Binding Model J->K L Determine Ka, ΔH, and n K->L

Sources

Molecular docking procedures for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational docking workflow for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide , a representative diarylsulfonamide. While sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, the N-substituted diaryl structure of this molecule strongly suggests potential affinity for Cyclooxygenase-2 (COX-2) , similar to the "coxib" class of anti-inflammatories.

Therefore, this guide employs a dual-target strategy :

  • Primary Target (COX-2): To evaluate potential anti-inflammatory efficacy via the hydrophobic side pocket.

  • Off-Target/Secondary Target (hCA II): To assess selectivity or potential metalloenzyme inhibition, a common liability or design feature in sulfonamide drug discovery.

Target Identification & Rationale

The structural motif Ar-SO₂-NH-Ar' presents specific docking challenges regarding protonation states and steric fitting.

FeatureImplication for Docking
Sulfonamide Core (

)
Hydrogen bond donor/acceptor. In COX-2, it typically binds neutral. In CA, it often binds as an anion (

) to Zinc, though N-substitution hinders this.
3-Chloro Substituent Lipophilic halogen. Targets hydrophobic pockets (e.g., Val523 in COX-2).
4-Methylphenyl (p-Tolyl) Bulky hydrophobic tail. Requires a large hydrophobic channel; likely clashes with the narrow active site of hCA II unless the enzyme undergoes induced fit.

Selected PDB Entries:

  • COX-2: PDB ID: 3LN1 (Resolution: 2.4 Å). Co-crystallized with Celecoxib. This structure is ideal because the active site is already expanded to accommodate diarylsulfonamides.

  • hCA II: PDB ID: 3K34 (Resolution: 1.1 Å). High-resolution structure for analyzing precise metal coordination.

Computational Workflow (DOT Diagram)

The following flowchart outlines the logic for handling the specific protonation and steric requirements of this molecule.

DockingWorkflow Start Ligand: 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide LigPrep Ligand Preparation (DFT Optimization & Charge Assignment) Start->LigPrep Decision Target Selection LigPrep->Decision COX2_Prep COX-2 Prep (PDB: 3LN1) Remove Water, Keep Heme Decision->COX2_Prep Anti-inflammatory CAII_Prep hCA II Prep (PDB: 3K34) Keep Zn2+, Keep Bridging H2O Decision->CAII_Prep Selectivity Check Grid_COX Grid Gen: Center on Celecoxib (Side Pocket Focus) COX2_Prep->Grid_COX Grid_CA Grid Gen: Center on Zn2+ (Radius: 10Å) CAII_Prep->Grid_CA Docking Docking (AutoDock Vina/Gold) Exhaustiveness: 32 Grid_COX->Docking Grid_CA->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis

Figure 1: Dual-path docking workflow ensuring proper handling of metalloprotein (CA II) vs. membrane protein (COX-2) environments.

Detailed Step-by-Step Protocol

Phase 1: Ligand Preparation (Critical Step)

The geometry of the sulfonamide bond (


) is critical. Standard force fields often planarize this bond incorrectly.
  • Structure Generation: Generate the 3D structure from SMILES: Cc1ccc(cc1)Nc2cc(Cl)ccc2S(=O)(=O)O (Check connectivity: Ensure N is attached to the sulfonyl group).

  • Geometry Optimization:

    • Tool: Gaussian (DFT B3LYP/6-31G*) or ORCA.

    • Reasoning: Sulfonamide nitrogen pyramidalization affects H-bond directionality. If DFT is unavailable, use MMFF94 force field in Avogadro, but constrain the

      
       bond length to 1.64 Å.
      
  • Charge Calculation:

    • Compute Gasteiger-Marsili partial charges.

    • Expert Note: For COX-2 docking, treat the sulfonamide as neutral . For hCA II, generate a second conformer with the nitrogen deprotonated (anionic) if you suspect metal coordination, though the N-substituent makes this less likely than in primary sulfonamides.

Phase 2: Protein Preparation

A. COX-2 (PDB: 3LN1) [1][2]

  • Clean Up: Remove Chains B, C, D (use Chain A only). Remove all water molecules.

  • Cofactor Handling: Retain the Heme (HEM) group. It forms the floor of the active site; removing it will collapse the binding pocket and invalidate results.

  • Protonation: Add hydrogens assuming pH 7.4. Ensure His90 is protonated to interact with the sulfonamide oxygens.

B. hCA II (PDB: 3K34)

  • Clean Up: Remove non-active site ligands.

  • Metal Handling: Retain the Zinc (

    
    ) ion.  This is non-negotiable.
    
  • Water Handling: Keep the deep-pocket water molecule coordinated to the Zinc (often HOH 263 or similar) unless you are docking a species expected to displace it directly.

Phase 3: Grid Generation & Docking

Protocol for AutoDock Vina / PyRx:

ParameterCOX-2 SettingshCA II Settings
Grid Center (X, Y, Z) Center on co-crystallized Celecoxib ligand.Center on Zn atom.
Box Dimensions

Å (Must cover the hydrophobic side pocket).

Å.
Exhaustiveness 32 (High - side pocket fitting is difficult).8 (Standard).
Scoring Function Vina (Standard).Vina or GoldScore (better for metals).

Self-Validating Step: Before docking the target molecule, re-dock the co-crystallized ligand (e.g., Celecoxib for 3LN1). The RMSD between the docked pose and crystal pose must be < 2.0 Å to proceed.

Data Analysis & Interpretation

Mechanism of Action (COX-2)

The target molecule is expected to bind via the "Selectivity Pocket" mechanism.

  • Primary Anchor: The sulfonamide

    
     group should hydrogen bond with Arg120  and Tyr355  at the channel entrance.
    
  • Selectivity Determinant: The 3-chloro-phenyl moiety should project into the hydrophobic side pocket lined by Val523 . This pocket is accessible in COX-2 but blocked by Isoleucine in COX-1, conferring selectivity.

  • Tail Interaction: The 4-methylphenyl group will extend up the main hydrophobic channel (Leu384, Trp387).

Mechanism of Action (hCA II)
  • Steric Clash Warning: Unlike primary sulfonamides (

    
    ), this N-substituted molecule cannot easily coordinate the Zinc directly due to the bulky 4-methylphenyl group.
    
  • Binding Mode: Look for "anchoring" via the sulfonyl oxygens to Thr199 rather than direct Zn-N interaction. If the score is poor (>-6.0 kcal/mol), the molecule is likely a poor CA inhibitor (which is desirable for a specific COX-2 drug to avoid side effects).

InteractionMap Lig_SO2 Sulfonyl Group (SO2) Arg120 Arg120 (Gatekeeper) Lig_SO2->Arg120 H-Bond Tyr355 Tyr355 Lig_SO2->Tyr355 H-Bond Lig_Cl 3-Chloro-Ph Val523 Val523 (Side Pocket) Lig_Cl->Val523 Hydrophobic (Selectivity) Lig_Tolyl p-Tolyl Group Trp387 Trp387 (Hydrophobic) Lig_Tolyl->Trp387 Pi-Stacking

Figure 2: Predicted interaction map for COX-2 binding. The Chloro-phenyl insertion into the Val523 pocket is the critical determinant for COX-2 selectivity.

Troubleshooting & Validation

  • Issue: Ligand fails to enter the COX-2 side pocket.

    • Solution: The side pocket in crystal structures can be collapsed. Ensure you are using PDB 3LN1 or 6COX (where it is open). If using a closed structure, perform a short Molecular Dynamics (MD) simulation (5-10 ns) to relax the side chains before docking.

  • Issue: Positive binding energies in hCA II.

    • Interpretation: This confirms the molecule is likely not a strong CA inhibitor, which validates the design as a selective COX-2 agent.

  • Protocol Check: Ensure the chirality of the sulfonamide nitrogen is allowed to invert during docking if your software permits, or dock both pyramidal invertomers.

References

  • Wang, J. L., et al. (2010). Structure of the human COX-2/celecoxib complex.[1][3] Acta Crystallographica Section D, 66(10).

  • Koçyiğit-Kaymakçıoğlu, B., et al. (2022).[4] Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.[4] International Journal of Molecular Sciences.

  • Duggan, K. C., et al. (2011). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry. (Context for hydrophobic channel binding).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

Sources

Application Note: Precision Solvent Selection for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Sulfonamide Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

From Mechanistic First Principles to Green Process Optimization

Executive Summary

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, ubiquitous in antibiotics, diuretics, and protease inhibitors. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, yield and purity are strictly governed by solvent choice.

Historically, Dichloromethane (DCM) has been the default solvent due to its solubility profile. However, modern regulatory pressures and "Green Chemistry" initiatives (CHEM21, ACS GCI) demand a shift away from chlorinated solvents. This guide provides a technical roadmap for replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) , demonstrating that these alternatives often offer superior kinetics and workup efficiency due to unique physicochemical properties.

Mechanistic Drivers of Solvent Selection

To select the correct solvent, one must understand the competing mechanisms at play. The reaction is not merely a substitution; it is a race between nucleophilic attack and hydrolysis.

The Electrophilic Competition

The sulfur atom in sulfonyl chlorides is highly electrophilic. The reaction proceeds via an


-like mechanism (concerted transition state) or an addition-elimination pathway depending on the substituents.
  • Pathway A (Desired): Amine nucleophile attacks Sulfur

    
     Sulfonamide.
    
  • Pathway B (Undesired): Water (adventitious or solvent) attacks Sulfur

    
     Sulfonic Acid (irreversible).
    
  • Pathway C (Side Reaction): If

    
    -hydrogens are present on the sulfonyl chloride and a strong base is used, a highly reactive Sulfene  intermediate (
    
    
    
    ) can form, leading to non-selective polymerization or side products.
Solvation Effects
  • Dielectric Constant (

    
    ):  Higher 
    
    
    
    solvents (DMF, DMSO) stabilize the polar transition state, accelerating the reaction. However, they also accelerate hydrolysis if any water is present.
  • Basicity: Solvents like THF and 2-MeTHF act as Lewis bases, potentially stabilizing the intermediate species without quenching the electrophile.

Visualizing the Reaction Landscape

SulfonamideMechanism Start Sulfonyl Chloride (R-SO2-Cl) Solvent Solvent Choice Start->Solvent Amine Amine (R'-NH2) Amine->Solvent Direct Direct Nucleophilic Attack (SN2-like) Solvent->Direct Polar/Aprotic (2-MeTHF, EtOAc) Sulfene Sulfene Intermediate (Elimination) Solvent->Sulfene Strong Base + Alpha-Proton Hydrolysis Hydrolysis (H2O Attack) Solvent->Hydrolysis Wet Solvent Product Sulfonamide (High Yield) Direct->Product Sulfene->Product Non-selective Waste Sulfonic Acid (Impurity) Hydrolysis->Waste

Figure 1: Mechanistic pathways governed by solvent and base selection. Note that 2-MeTHF promotes the direct attack pathway while minimizing hydrolysis risks compared to wet polar solvents.

Solvent Selection Matrix

The following table synthesizes data from Pfizer, GSK, and Sanofi solvent guides, adapted specifically for sulfonamide coupling.

Solvent ClassSolventBoiling Point (°C)Water MiscibilityGreen Score (CHEM21)Application Note
Recommended 2-MeTHF 80Low (14 g/L)Green Top Choice. Higher BP than THF = faster rates. Clean phase separation from water during workup.
Recommended EtOAc 77LowGreen Excellent for non-polar reactants. Can react with strong amines (aminolysis of ester) at high temps/long times.
Recommended IPAc 88Very LowGreen Similar to EtOAc but more stable against aminolysis. Ideal for scale-up.
Classic DCM 40LowRed (Hazardous)Volatile, environmental hazard. Good solubility but difficult to contain. Avoid.
Classic THF 66High (Miscible)Amber (Problematic)Peroxide former. Miscibility with water complicates aqueous workup (emulsions).
Polar Aprotic DMF/DMAc 153 / 165MiscibleRed (Reprotoxic)Use only if reactants are insoluble elsewhere. Difficult to remove; requires LiCl washes.

Detailed Protocols

Protocol A: The "Green" Standard (Anhydrous)

Best for: Valuable intermediates, moisture-sensitive sulfonyl chlorides, and parallel synthesis. Solvent: 2-MeTHF (2-Methyltetrahydrofuran).[1][2][3][4]

Rationale: 2-MeTHF is derived from corncobs (renewable).[5] Unlike THF, it is not fully miscible with water, allowing for a direct aqueous wash in the same reaction vessel without solvent swapping.

Materials:

  • Sulfonyl Chloride (1.1 equiv)

  • Amine (1.0 equiv)[6]

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Anhydrous 2-MeTHF

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step:

  • Preparation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in 2-MeTHF (concentration ~0.2 M to 0.5 M).

    • Expert Tip: If the amine is an HCl salt, increase Base to 2.5 equiv.

  • Cooling: Cool the solution to 0°C (ice bath). Sulfonylation is exothermic; heat promotes hydrolysis.

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal volume of 2-MeTHF. Add this solution dropwise to the amine mixture.

    • Why? Adding the chloride to the amine ensures the amine is always in excess, scavenging HCl immediately.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC (typically 1–4 hours).

  • Workup (The 2-MeTHF Advantage):

    • Add 1M HCl (aq) directly to the reaction vessel to quench and remove unreacted amine.

    • Stir vigorously for 5 mins. Stop stirring.

    • Observe: The layers will separate cleanly (Organic layer on top). Drain aqueous.

    • Wash organic layer with Sat.

      
       (removes sulfonic acid byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Schotten-Baumann (Biphasic)

Best for: Hydrophilic amines (amino acids), large scale, or robust sulfonyl chlorides. Solvent: Water / THF (1:1) or Water / 2-MeTHF.

Rationale: Uses an inexpensive inorganic base (


) in the aqueous phase to scavenge acid, while the reaction occurs at the interface or in the organic phase.

Step-by-Step:

  • Aqueous Phase: Dissolve

    
     (2.0 equiv) in Water. Add the Amine (1.0 equiv).
    
  • Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in THF or 2-MeTHF.

  • Coupling: Add the Organic phase to the Aqueous phase rapidly with vigorous stirring .

    • Critical Parameter: Stirring rate must be high to maximize interfacial surface area.

  • Monitoring: Run at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc or 2-MeTHF.

    • Separate phases.[2]

    • The product is in the organic phase.[1][3][7] (If product is an amino acid sulfonamide, it may be in the aqueous phase; adjust pH to acidic to extract).

Troubleshooting & Optimization Logic

When the standard protocols fail, use this logic flow to troubleshoot without blindly changing solvents.

Troubleshooting Problem Low Yield / No Reaction Check1 Is Sulfonyl Chloride Hydrolyzed? Problem->Check1 Check2 Is Amine Nucleophilic? Check1->Check2 No Sol1 Use Fresh Reagent or Anhydrous Protocol A Check1->Sol1 Yes (Acid detected) Sol2 Add DMAP (cat.) or Heat (Reflux in EtOAc) Check2->Sol2 Sterically Hindered Sol3 Switch to Pyridine (Solvent & Base) Check2->Sol3 Electron Deficient (Aniline)

Figure 2: Decision tree for troubleshooting stalled couplings.

Common Issues Table
SymptomDiagnosisCorrective Action
Precipitate forms immediately Amine-HCl salt formationThis is normal. Ensure stirring is efficient. Add more solvent if it becomes a slurry.
Sulfonic acid observed (LCMS) Hydrolysis of Sulfonyl ChlorideSolvent is wet or reagent is old. Dry solvent over molecular sieves. Recrystallize sulfonyl chloride from pentane.
Unreacted Sulfonyl Chloride Amine is poor nucleophileAdd DMAP (10 mol%). Heat to 50°C. If still stuck, use Pyridine as solvent (last resort).
Impurity:

Alcoholysis (if alcohol present)Ensure no alcohols are used as co-solvents. Avoid MeOH/EtOH.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36.

  • CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296.

  • 2-MeTHF Performance: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012, 5, 1369–1379.

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Standard Text).
  • Sulfene Mechanism: King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975, 8, 10–17.

Sources

Application Note: Mastering Thin Layer Chromatography (TLC) for Real-Time Monitoring of Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract This guide provides a comprehensive framework for utilizing Thin Layer Chromatography (TLC) as a rapid, reliable, and cost-effective tool for monitoring the progress of sulfonamide synthesis reactions. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles governing the separation process, offering researchers the causal understanding needed to develop and troubleshoot their own TLC systems. Detailed protocols, from eluent selection to advanced visualization techniques, are presented to empower scientists in drug development to optimize reaction conditions, identify byproducts, and determine reaction endpoints with confidence.

Introduction: The Need for Vigilant Reaction Monitoring

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with their synthesis being a frequent operation in medicinal chemistry and pharmaceutical development.[1] The classic and most common synthesis route involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][3] While seemingly straightforward, this reaction is susceptible to side reactions, including the hydrolysis of the moisture-sensitive sulfonyl chloride to form the corresponding sulfonic acid, and potential di-sulfonylation of primary amines.[2][4]

Effective real-time monitoring is therefore not a luxury but a necessity to ensure the desired product is formed efficiently and to minimize impurity generation. While High-Performance Liquid Chromatography (HPLC) offers high-resolution quantitative analysis, Thin Layer Chromatography (TLC) provides an invaluable service for rapid, qualitative assessment of the reaction's progress directly at the chemist's bench.[2][5] Its simplicity, speed, and low cost make it the ideal technique for determining the consumption of starting materials and the formation of the sulfonamide product.[6]

Pillar 1: The Science of Separation - Why TLC Works for Sulfonamides

The efficacy of TLC hinges on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[6] For sulfonamide synthesis, we leverage the distinct polarity differences between the reactants, products, and potential byproducts.

  • Stationary Phase: We typically use silica gel, a highly polar material rich in surface silanol (Si-O-H) groups, capable of forming strong hydrogen bonds.[6]

  • Mobile Phase (Eluent): A solvent or mixture of solvents of lower polarity is used to ascend the plate via capillary action.[7]

The separation occurs as the mobile phase moves past the spotted reaction mixture. A competition is established: the polar silica gel attempts to adsorb and retain the compounds, while the mobile phase attempts to dissolve and carry them up the plate.[6]

  • Highly Polar Compounds: (e.g., the starting amine, sulfonic acid byproduct) will have a strong affinity for the polar silica gel. They will be retained strongly and thus travel only a short distance up the plate, resulting in a low Retention Factor (Rf) .

  • Less Polar Compounds: (e.g., the final sulfonamide product, sulfonyl chloride) will have a weaker affinity for the stationary phase and a greater affinity for the less polar mobile phase. They will travel further up the plate, resulting in a higher Retention Factor (Rf) .

The sulfonamide product is typically less polar than the starting amine because the electron-withdrawing sulfonyl group decreases the basicity and hydrogen-bonding capability of the nitrogen atom. However, it is generally more polar than the starting sulfonyl chloride. This predictable change in polarity is the key to monitoring the reaction.

Sources

Troubleshooting & Optimization

Resolving solubility issues of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-3CL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide.

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation ("crashing out") when diluting your stock solution into aqueous buffers or cell culture media.

This molecule presents a classic "Grease Ball" challenge in medicinal chemistry: it possesses two hydrophobic aromatic rings and a halogen substituent, with no solubilizing polar groups (like hydroxyls or amines). However, it contains a "hidden" handle—the sulfonamide nitrogen—which we can exploit.

This guide is structured to move you from understanding the problem to executing a solution .

Part 1: The Physicochemical Barrier (The "Why")

Before attempting a protocol, you must understand the forces working against you.

PropertyValue (Est.)Implication
LogP (Lipophilicity) ~3.2 - 3.8Highly hydrophobic. Prefers octanol/lipids over water by a factor of >1000.
pKa (Acidic) 7.8 - 8.5The sulfonamide proton (

) is weakly acidic.
State at pH 7.4 Mostly NeutralAt physiological pH, the molecule is largely protonated (uncharged) and insoluble.
Melting Point High (>100°C)High crystal lattice energy makes it difficult for water to break the solid structure.

The Core Issue: Water molecules form a highly ordered network. To dissolve this sulfonamide, the water network must break to accommodate the bulky hydrophobic rings (benzene and toluene derivatives). The energy cost is too high, so the water "squeezes" the molecule out, causing precipitation.

Part 2: Troubleshooting Modules
Module A: Creating a Stable Stock Solution

Do not attempt to dissolve the solid powder directly in water.

Q: What is the best solvent for a high-concentration stock? A: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound. The sulfonyl group interacts well with DMSO's polar center, while the methyl/aromatic groups interact with the methyl groups of DMSO.

Protocol: Preparation of 10 mM Stock

  • Weigh 2.82 mg of powder (MW ≈ 281.76 g/mol ).

  • Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution should be perfectly clear. If hazy, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module B: The "Crash-out" (Dilution into Media)

This is the most common failure point. Adding the DMSO stock directly to PBS or Media often results in immediate white cloudiness.

Q: Why does it precipitate when I add it to cell media? A: This is "Solvent Shock." When the DMSO stock hits the water, the DMSO rapidly diffuses away into the water. The drug molecules are left behind, stranded in a high-water environment where they are insoluble. They aggregate instantly.

Solution: The Intermediate Dilution Method Instead of a 1:1000 single-step dilution, use a stepping stone approach to keep the drug solubilized during the transition.

Visual Workflow: Preventing Precipitation

DilutionWorkflow cluster_tips Critical Success Factors Stock 10 mM Stock (100% DMSO) Inter Intermediate Step 10x Conc. in 10% DMSO Stock->Inter Dilute 1:10 into PBS/Media Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Direct 1:100 Addition Final Final Assay 1x Conc. in <1% DMSO Inter->Final Dilute 1:10 into Final Media Tip1 Warm Media to 37°C before addition Tip2 Vortex Media WHILE adding drug

Caption: Step-wise dilution reduces the kinetic shock of mixing, allowing the drug to disperse before aggregating.

Module C: pH Manipulation (The "Secret Weapon")

Utilizing the sulfonamide acidity.[1][2]

Q: Can I increase solubility by changing pH? A: Yes. The N-H proton on the sulfonamide is acidic (pKa ~8.0).

  • pH < 7: Neutral molecule (Insoluble).

  • pH > 9: Anionic molecule (Soluble).

If your assay allows (e.g., chemical screening, not live cells), use a basic buffer (pH 9-10) like Borate or Glycine-NaOH. This will deprotonate the nitrogen, creating a negative charge that dramatically increases water solubility.

Caution: For live cell assays, you cannot use pH 9. However, ensure your media is strictly pH 7.4. If the media drifts acidic (yellow), solubility will drop.

Module D: Advanced Formulation (Cyclodextrins)

When DMSO is toxic to your specific cell line.

Q: My cells are sensitive to DMSO. What now? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This is a "molecular bucket" that encapsulates the hydrophobic drug inside a ring, while the outside remains water-soluble.

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water/PBS.

  • Add your compound powder directly to this solution (Target: 1-2 mM).

  • Stir continuously for 24 hours at room temperature (or 4 hours at 60°C).

  • Filter through a 0.22 µm filter.

  • Result: A clear aqueous solution with NO organic solvent.

Part 3: Decision Matrix

Use this logic flow to select the correct method for your experiment.

SolubilizationStrategy Start Start: Define Application CellBased Live Cell Assay? Start->CellBased ChemAssay Chemical/Enzymatic Assay? Start->ChemAssay DMSOTol Is DMSO tolerated? CellBased->DMSOTol pHFlex Can pH be > 9.0? ChemAssay->pHFlex UseDMSO Use DMSO Stock (Max 0.5% final) DMSOTol->UseDMSO Yes UseCD Use Cyclodextrin (HP-β-CD) DMSOTol->UseCD No UseBase Dissolve in Basic Buffer (pH 9.5) pHFlex->UseBase Yes UseCosolv Use 50% PEG400 or DMSO pHFlex->UseCosolv No

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 4: Frequently Asked Questions (FAQ)

Q: The solution turned cloudy after 2 hours in the incubator. Why? A: This is "Ostwald Ripening." Small, invisible micro-aggregates formed during mixing and slowly grew into visible crystals.

  • Fix: Add a surfactant like Tween 80 (0.05%) to your media. This stabilizes the micro-aggregates and prevents crystal growth.

Q: Can I use Ethanol instead of DMSO? A: Generally, no. Sulfonamides are less soluble in ethanol than in DMSO. You would need a higher percentage of ethanol to achieve the same stock concentration, which is likely toxic to cells.

Q: How do I verify if the drug is actually dissolved and not just a suspension? A:

  • Visual: Hold against a light; it should not scatter light (Tyndall effect).

  • Centrifuge: Spin at 10,000 x g for 5 minutes. If a pellet forms, it was not dissolved.

  • Absorbance: Measure UV absorbance. If the reading fluctuates wildy, you have particles floating in the path.

References
  • PubChem. Sulfonamide Physicochemical Properties. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Lipinski, C. A.Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods (2000).
  • Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology (2010). (Source for Cyclodextrin protocols).
  • Perlovich, G. L., et al.Sulfonamides: Thermochemical and solubility aspects. Journal of Thermal Analysis and Calorimetry.
  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Available at: [Link] (Source for N-aryl sulfonamide acidity data).

Sources

Minimizing side products in the synthesis of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Synthesis of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide Ticket ID: #SYN-2025-CL-TOL Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Clean Chemistry" Mandate

Welcome to the Precision Synthesis Support Hub. You are likely here because your LCMS shows a "forest" of peaks, or your NMR integration is off. Synthesizing This compound (from 3-chlorobenzenesulfonyl chloride and p-toluidine) is a classic Schotten-Baumann type reaction.[1][2] While theoretically simple, the difference between a 95% pure crystalline solid and a sticky black tar lies in controlling the kinetic competition between the desired sulfonylation and three primary side-reactions:[1]

  • Bis-sulfonylation: The "greedy" product reaction.[1][2]

  • Hydrolysis: The moisture sensitivity of the sulfonyl chloride.[1][2][3]

  • Amine Trapping: The formation of unreactive hydrochloride salts.[1][2]

This guide provides the protocols to suppress these pathways.

Module 1: The "Bis-Sulfonylation" Trap

The Issue

Users often report a side product with a molecular weight of roughly ~470 Da (M+).[1] This is the tertiary sulfonamide (bis-sulfonamide).[1][2]

The Mechanism

The product, a secondary sulfonamide (


), retains an acidic proton (

).[1][2] In the presence of a base (like Triethylamine or Pyridine) and excess sulfonyl chloride, the product is deprotonated to form an anion.[1] This anion is a potent nucleophile that attacks another molecule of sulfonyl chloride.[1][2]
Troubleshooting Protocol: The "Inverse Addition" Technique

To minimize this, you must ensure the concentration of the sulfonyl chloride never exceeds that of the amine at the reaction front.[1]

  • Stoichiometry: Do NOT use excess sulfonyl chloride.[1][2] Use a 1.0 : 0.95 ratio (Amine : Sulfonyl Chloride).[1][2] It is easier to wash away unreacted amine than to separate the bis-sulfonamide.[1][2]

  • Order of Addition:

    • Wrong: Adding Amine to Chloride.[1][2][4][5][6]

    • Correct: Dissolve Amine + Base in solvent.[1][2][4] Add Sulfonyl Chloride (dissolved in DCM/THF) dropwise over 30 minutes at 0°C.

  • Base Selection: If bis-sulfonylation persists, switch from

    
     (stronger base) to Pyridine  (weaker base, solvent).[1] Pyridine is less likely to fully deprotonate the product sulfonamide, reducing its nucleophilicity.
    
Visualizing the Pathway

ReactionPathways cluster_prevention Prevention Strategy Start Start Materials (Amine + Sulfonyl Cl) Mono Target Product (Mono-Sulfonamide) Start->Mono Primary Reaction (Fast) Acid Impurity: Sulfonic Acid (Hydrolysis) Start->Acid Moisture/Water (Competes with Amine) Bis Impurity: Bis-Sulfonamide (Tertiary) Mono->Bis Excess Base + Excess Chloride (Secondary Reaction)

Figure 1: Kinetic competition pathways. The goal is to isolate the green node while suppressing the red (Bis) and yellow (Acid) pathways.[1]

Module 2: Hydrolysis & Reagent Integrity

The Issue

"I added the correct amount of chloride, but the reaction stalled, and I have a large amount of unreacted p-toluidine left."

The Root Cause

3-chlorobenzenesulfonyl chloride is highly moisture-sensitive.[1][2] It hydrolyzes to 3-chlorobenzenesulfonic acid and HCl .[2]

  • The Sulfonic Acid is water-soluble and lost in aqueous workup (lowering yield).[1][2]

  • The generated HCl immediately protonates your p-toluidine, turning it into the unreactive hydrochloride salt (

    
    ).[1][2]
    
The "Dry-Line" Protocol
  • Reagent Check: If your sulfonyl chloride smells strongly of acid or has a crust, it has hydrolyzed.[1][2] Distill it or purchase a fresh bottle (store under

    
    ).
    
  • Solvent: Use Anhydrous DCM (Dichloromethane).[1][2] If using older DCM, dry it over activated molecular sieves (3Å or 4Å) for 24 hours.

  • Atmosphere: Run the reaction under a nitrogen or argon balloon. This is not just for air-sensitive chemistry; it prevents atmospheric moisture from entering the flask during the 3-hour stir time.[1][2]

Module 3: Purification & Isolation

Even with optimized conditions, trace impurities occur. Do not rely on column chromatography immediately; it is resource-intensive.[1][2] Use Chemical Washing logic.

Impurity Removal Table
Impurity TypeChemical StateRemoval StrategyReagent
Unreacted p-Toluidine Basic (Amine)Acid Wash1M HCl (aq)
Sulfonic Acid (Hydrolysis) AcidicBase WashSat.[1][2]

(aq)
Pyridine/

BasicAcid Wash1M HCl (aq)
Bis-Sulfonamide Neutral/LipophilicRecrystallizationEthanol/Water
Target Product Neutral (Weakly Acidic)Precipitates--
Step-by-Step Workup Protocol
  • Quench: Add water to the reaction mixture to destroy trace sulfonyl chloride.[1][2]

  • Phase Separation: Dilute with DCM. Separate the organic layer.[1][2][7]

  • Acid Wash (Critical): Wash the organic layer 2x with 1M HCl .[1][2]

    • Why: This protonates unreacted p-toluidine and pyridine, pulling them into the aqueous layer.[1]

  • Base Wash: Wash the organic layer 2x with Saturated

    
     .[1][2]
    
    • Why: This pulls the sulfonic acid byproduct into the aqueous layer as the sodium sulfonate salt.[1]

  • Drying: Dry organics over

    
    , filter, and evaporate.
    
  • Recrystallization (The Polishing Step):

    • Dissolve the crude solid in boiling Ethanol .

    • Add hot water dropwise until slight turbidity appears.[1][2]

    • Cool slowly to room temperature, then 4°C.

    • Result: Pure needles of this compound.[1][2]

Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl Crude->Wash1 Aq1 Aqueous Waste: p-Toluidine HCl Pyridine HCl Wash1->Aq1 Extracts Bases Org1 Organic Phase Wash1->Org1 Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Aq2 Aqueous Waste: Sulfonic Acid Salt Wash2->Aq2 Extracts Acids Org2 Organic Phase: Product + Bis-impurity Wash2->Org2 Recrys Recrystallization (EtOH/H2O) Org2->Recrys Evaporate Solvent Final Final Pure Product (Crystalline Solid) Recrys->Final Removes Bis-sulfonamide

Figure 2: Purification logic tree.[1][2][8] Red nodes indicate waste streams where impurities are sequestered.[1][2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaOH as the base instead of Pyridine? A: Yes (Schotten-Baumann conditions), but be careful.[1] Strong hydroxide (


) can hydrolyze the sulfonyl chloride faster than the amine reacts if the mixture isn't biphasic and vigorously stirred.[1] If using NaOH, use a biphasic system (Water/DCM) with a phase transfer catalyst like TBAB.

Q: My product is an oil, not a solid. A: This usually means solvent is trapped or the impurity profile is high.

  • Rotovap down, then add a small amount of cold diethyl ether or hexanes and scratch the flask glass with a spatula to induce nucleation.

  • If that fails, your product might be contaminated with the "bis" product, which disrupts the crystal lattice. Proceed to recrystallization.[1][2][4][9]

Q: Why is my yield only 40%? A: Check your amine hydrochloride precipitate. Sometimes the reaction creates HCl, which precipitates the starting material amine as a salt before it can react. Ensure you are using at least 1.1 to 1.5 equivalents of Base (Pyridine/TEA) to scavenge the HCl and keep the amine free.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for sulfonyl chloride reactions).
  • Organic Syntheses.Synthesis of Sulfonamides: General Procedures.

    • Source: (Referencing general tosylation/sulfonylation methods).[1]

  • National Institute of Standards and Technology (NIST).3-Chlorobenzenesulfonyl chloride Properties.

    • Source:

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • Sigma-Aldrich. Product Specification: 3-Chlorobenzenesulfonyl chloride.[1][2]

    • Source: (Safety and physical data).[1][2]

Sources

🔬 Technical Support Center: Sulfonamide Synthesis & Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers. It prioritizes troubleshooting and decision-making logic over generic textbook descriptions.

Status: Online | Tier: Senior Application Scientist | Topic: Bond Formation Efficiency

Welcome to the Sulfonamide Synthesis Support Hub. This guide addresses the common failure modes in sulfonamide bond formation, ranging from classical nucleophilic substitution to next-generation SuFEx and transition-metal catalysis.

🛠️ Module 1: Triage & Method Selection

User Query: "I have an amine and a sulfur source. Which catalytic method should I use?"

Support Response: Selection depends entirely on your substrate's stability and the availability of the sulfur partner. Use the decision matrix below to select the correct protocol.

Sulfonamide_Selection Start Start: Identify Substrates Q1 Is the Sulfur source a Sulfonyl Chloride (R-SO2Cl)? Start->Q1 Q2 Is the Sulfur source a Sulfonamide (R-SO2NH2)? Q1->Q2 No Method_Classic Method A: Nucleophilic Catalysis (DMAP/Pyridine) Q1->Method_Classic Yes Q3 Is the Sulfur source a Sulfonyl Fluoride (R-SO2F)? Q2->Q3 No Q_Coupling Coupling Partner? Q2->Q_Coupling Yes Method_SuFEx Method D: SuFEx Activation (Ca(NTf2)2 / DABCO) Q3->Method_SuFEx Yes Method_Buchwald Method B: Pd-Catalysis (Buchwald-Hartwig) Q_Coupling->Method_Buchwald Aryl Halide Method_ChanLam Method C: Cu-Catalysis (Chan-Lam) Q_Coupling->Method_ChanLam Aryl Boronic Acid

Figure 1: Decision tree for selecting the optimal catalytic strategy based on available starting materials.

🧪 Module 2: The Classical Route (Sulfonyl Chlorides)

Context: The reaction of sulfonyl chlorides with amines is the standard, but it often fails due to hydrolysis or steric hindrance.

Ticket #101: "My sulfonyl chloride hydrolyzes before reacting with the amine."

Diagnosis: Competitive hydrolysis is faster than amination, usually due to wet solvents or a non-nucleophilic base that cannot activate the chloride. Solution: Switch to a Nucleophilic Catalyst .

  • Protocol: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%) or use Pyridine as the solvent.

  • Mechanism: Pyridine/DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the chloride and less prone to hydrolysis if moisture is controlled.

  • Critical Step: Ensure the amine is added after the catalyst has had a moment to activate the sulfonyl chloride.

Ticket #102: "Low yield with electron-deficient anilines."

Diagnosis: The amine is a poor nucleophile.[1][2] Solution: Use Microwave Irradiation or Bis-activation .

  • Protocol: Heat to 100°C in pyridine under microwave irradiation. If thermal instability is an issue, use LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the aniline first, creating a potent amide nucleophile.

⚙️ Module 3: Transition Metal Catalysis (Cross-Coupling)

Context: Used when building the sulfonamide from a primary sulfonamide (R-SO2NH2) and an aryl partner.

Ticket #201: "Pd-catalyzed coupling (Buchwald-Hartwig) fails; Black Pd precipitates."

Diagnosis: Catalyst decomposition (Pd black formation) or poor ligand selection. Sulfonamides are difficult nucleophiles compared to amines. Solution: Ligand Selection is non-negotiable here.

  • Recommended System: Pd2(dba)3 + t-BuXPhos .

  • Why: t-BuXPhos is bulky and electron-rich, facilitating the difficult oxidative addition of aryl halides and preventing catalyst aggregation.

  • Alternative: For sterically crowded substrates, BrettPhos is the industry standard.

  • Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Conversion Oxidative addition failureSwitch to t-BuXPhos or XPhos ; Ensure Aryl-I or Aryl-Br is used (Cl is sluggish).
Pd Black Precipitate Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 4:1. Ensure O2-free conditions (sparge with Ar).
Homocoupling (Biaryl) Reductive elimination issuesSwitch solvent to t-Amyl alcohol or Dioxane ; Lower temperature slightly.
Ticket #202: "Chan-Lam coupling (Cu-cat) stalls at 50% conversion."

Diagnosis: Oxygen depletion. The Chan-Lam cycle requires re-oxidation of Cu(I) to Cu(II)/Cu(III) by oxygen. Solution:

  • Protocol: Do not run under Argon/Nitrogen. Run open to air or (better) with an O2 balloon .

  • Catalyst: Cu(OAc)2 (10-20 mol%) is robust.

  • Base: Pyridine (2 equiv) is essential as a ligand/base.

🚀 Module 4: Next-Gen Activation (SuFEx)

Context: Sulfur-Fluoride Exchange (SuFEx) is the "Click Chemistry" approach. Sulfonyl fluorides are stable (resist hydrolysis) but react rapidly with specific activators.

Ticket #301: "How do I activate a Sulfonyl Fluoride? It's inert to my amine."

Diagnosis: Sulfonyl fluorides are designed to be inert until activated. They require a "Silicon-assisted" or "Calcium-assisted" pathway. Solution: The Ca(NTf2)2 / DABCO System.[3][4][5]

  • Protocol:

    • Mix Sulfonyl Fluoride (1.0 equiv) + Amine (1.2 equiv).

    • Add DABCO (1.5 equiv) + Ca(NTf2)2 (5-10 mol%).

    • Solvent: Acetonitrile or DCM.

  • Mechanism:

    • DABCO: Acts as a nucleophilic activator, temporarily displacing fluoride to form a sulfonylammonium salt.

    • Ca(NTf2)2: A Lewis acid that captures the leaving fluoride ion, driving the equilibrium forward (formation of insoluble CaF2 is a thermodynamic sink).

SuFEx_Mechanism Substrate Sulfonyl Fluoride (R-SO2-F) Intermediate [R-SO2-DABCO]+ (Activated Species) Substrate->Intermediate Activation Activator DABCO (Nucleophile) Activator->Intermediate Product Sulfonamide (R-SO2-NHR') Intermediate->Product Amine Attack LewisAcid Ca(NTf2)2 (F- Scavenger) LewisAcid->Substrate Assists F- Departure

Figure 2: The cooperative activation mechanism of SuFEx using Lewis Base (DABCO) and Lewis Acid (Calcium).

Ticket #302: "SuFEx reaction works but purification is difficult."

Solution:

  • Advantage: One of the main benefits of SuFEx is that the byproducts (DABCO salts, CaF2) are water-soluble or precipitates.

  • Fix: Simple aqueous workup (wash with 1M HCl to remove DABCO) usually yields pure sulfonamide without column chromatography.

📚 References
  • BenchChem. (2025).[1][2] Troubleshooting Common Issues in Sulfonamide Synthesis Reactions. BenchChem Technical Guides. 2

  • Mahapatra, S., et al. (2020).[6][7][8] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394. 7[2][3][4][8][9][10][11][12][13][14]

  • Shekhar, S., et al. (2011).[15] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563.[15] 15[2][3][4][8][9][10][11][12][13]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling - Mechanism and Recent Literature. 16[2][3][4][8][9][10][11][12][13][14]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6][17] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.[17] 17

Sources

Overcoming steric hindrance in 3-chloro substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro Substituted Sulfonamides Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks in Synthesis and Functionalization

Executive Summary

Welcome to the Technical Support Center. You are likely here because standard sulfonylation protocols are failing with your 3-chloro substituted scaffolds. While the 3-chloro group (meta to the sulfonyl moiety) is electronically activating ($ \sigma_{meta} \approx 0.37 $), it does not impose direct steric hindrance on the sulfonyl sulfur. Therefore, if you are experiencing "steric" failure, it is almost certainly due to one of three specific scenarios:

  • Nucleophile Sterics: You are coupling a bulky amine (e.g., tert-butyl, adamantyl) where the cone angle prevents attack.

  • The "Ortho-Ortho" Trap: You are attempting to functionalize the C2 position (sandwiched between the sulfonyl and chlorine groups).

  • Crowded Transition States: You are performing Pd-catalyzed cross-coupling (Buchwald-Hartwig) where the sulfonamide acts as a nucleophile.

This guide addresses these specific bottlenecks with self-validating protocols.

Troubleshooting Guide & FAQs

Scenario 1: Coupling Failures with Bulky Amines

User Question: I am trying to react 3-chlorobenzenesulfonyl chloride with a sterically hindered amine (e.g., tert-butylamine or a 2,6-disubstituted aniline), but yields are <20%. Standard pyridine/DCM protocols yield only starting material. How do I force this bond formation?

Technical Diagnosis: The 3-chloro substituent increases the electrophilicity of the sulfur atom via inductive withdrawal (-I effect). However, with bulky amines, the rate-determining step shifts from nucleophilic attack to the expulsion of the leaving group, or the amine simply cannot access the sulfur tetrahedron effectively. Standard bases (TEA, Pyridine) are insufficient here.

Protocol: The "Catalytic Hyper-Nucleophile" Method To overcome the steric barrier of the amine, you must activate the sulfonyl chloride into a more reactive intermediate (a sulfonylammonium species) using a nucleophilic catalyst.

  • Reagents:

    • Catalyst: 4-Dimethylaminopyridine (DMAP) (10-20 mol%) or DABCO.

    • Base: Triethylamine (TEA) or DIPEA (1.2 equiv).

    • Solvent: DCM (anhydrous).[1]

  • Mechanism: DMAP attacks the sulfonyl chloride faster than the bulky amine, forming a highly reactive N-sulfonylpyridinium salt. This intermediate is less sterically demanding and more electrophilic, allowing the bulky amine to attack.

Step-by-Step Workflow:

  • Dissolve 3-chlorobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DMAP (0.1 equiv) and TEA (1.5 equiv). Stir for 10 minutes at 0°C. Observation: A white precipitate (sulfonylammonium salt) may form.

  • Add the bulky amine (1.1 equiv) dropwise.

  • Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to reflux (40°C).

  • Validation: Monitor TLC. The disappearance of the sulfonyl chloride (

    
     in Hex/EtOAc) and appearance of a polar spot indicates success.
    
VariableStandard ProtocolSterically Optimized Protocol
Catalyst NoneDMAP (10-20%)
Temperature 0°C

RT
RT

Reflux
Concentration 0.5 M1.0 M (Higher conc. drives kinetics)
Scenario 2: Functionalizing the "Blocked" C2 Position

User Question: I need to introduce a functional group at the 2-position of 3-chlorobenzenesulfonamide (between the Cl and SO2NHR). Lithiation attempts result in mixtures or decomposition.

Technical Diagnosis: The C2 position is the "ortho-ortho" pocket. It is sterically crowded but electronically acidic due to the synergistic inductive effects of both the Sulfonyl and Chloro groups. Standard n-BuLi is too bulky and nucleophilic (causing desulfonylation or attack on the Cl). You need a non-nucleophilic, sterically demanding base to perform Directed Ortho Metalation (DoM).

Protocol: The "Magnesium-Ate" Base Strategy Using a magnesium amide base prevents nucleophilic attack on the sulfur or chlorine while being small enough to access the C2 proton.

  • Reagent: TMPMgCl

    
    LiCl (Knochel-Hauser Base).
    
  • Solvent: THF (anhydrous), -78°C.

Step-by-Step Workflow:

  • Protection: Ensure the sulfonamide nitrogen is protected (e.g.,

    
    -diethyl or 
    
    
    
    -Boc) to prevent deprotonation of the nitrogen itself.
  • Metalation: Cool the substrate (1.0 equiv) in THF to -78°C.

  • Addition: Add TMPMgCl

    
    LiCl (1.2 equiv) dropwise. Stir for 1 hour at -78°C.
    
    • Why: The TMP (tetramethylpiperidino) ligand is bulky and prevents addition to the ring, forcing deprotonation.

  • Quench: Add your electrophile (e.g.,

    
    , DMF, aldehyde).
    
  • Validation: NMR should show the loss of the triplet at C2 and retention of the C4/C5/C6 coupling pattern.

Scenario 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Question: I am using 3-chlorobenzenesulfonamide as a nucleophile in a Pd-catalyzed coupling with an aryl halide. The reaction stalls. Is the chlorine interfering?

Technical Diagnosis: The 3-chloro group exerts an electron-withdrawing effect, lowering the


 of the sulfonamide NH (

). This makes the nitrogen less nucleophilic towards the Pd(II) center during transmetallation. Furthermore, if your aryl halide partner is sterically hindered, the reductive elimination step becomes the bottleneck.

Protocol: Ligand-Controlled Steric Relief You must use a ligand that facilitates both the binding of the electron-poor sulfonamide and the reductive elimination of the bulky product.

  • Catalyst System:

    
     + tBuXPhos  or BrettPhos .
    
  • Base:

    
     (weak base is sufficient due to acidic NH).
    

Visualizing the Pathway:

G Start 3-Cl-Sulfonamide (Poor Nucleophile) Base Cs2CO3 (Deprotonation) Start->Base Acidic NH TransMetal Pd(II)-N-Complex (Steric Bottleneck) Base->TransMetal Anionic N attack Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->TransMetal tBuXPhos Ligand Facilitates Binding Product N-Aryl Sulfonamide TransMetal->Product Reductive Elimination (Rate Limiting)

Caption: Pathway for overcoming electronic deactivation in 3-chloro sulfonamide coupling using bulky phosphine ligands.

References

  • Mechanistic Insight into Sulfonamide Synthesis

    • Title: A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[2]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Handling Steric Hindrance in Sulfonyl Chlorides

    • Title: Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.[3][4][5][6]

    • Source: BenchChem Technical Guides.
  • Advanced Sulfonamide Coupling Strategies

    • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates.[7]

    • Source: Thieme Connect / Synthesis Reviews.
  • Physical Properties & Safety

    • Title: 3-Chlorobenzenesulfonyl chloride Compound Summary.
    • Source: PubChem.[8]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide. Leveraging established principles of gas-phase ion chemistry of aromatic sulfonamides, this document elucidates the primary fragmentation pathways under electrospray ionization (ESI) conditions. By comparing its expected fragmentation with isomeric structures, this guide offers researchers, scientists, and drug development professionals a framework for the structural characterization of this and related compounds. The discussion is grounded in mechanistic insights, supported by experimental data from analogous compounds, and visualized through detailed fragmentation schemes.

Introduction: The Structural Significance of Aromatic Sulfonamides

Aromatic sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The specific substitution patterns on the aromatic rings are critical determinants of a compound's efficacy and pharmacokinetic profile. Consequently, robust analytical methods for their structural confirmation are paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), stands as a powerful tool for this purpose, providing detailed structural information based on a molecule's fragmentation pattern in the gas phase.

This guide focuses on this compound (Molecular Formula: C₁₃H₁₂ClNO₂S, Molecular Weight: 281.76 g/mol ), a representative member of this class. We will explore its anticipated fragmentation behavior, explain the chemical principles governing these pathways, and compare them to potential isomers to highlight the analytical distinctions.

Foundational Fragmentation Mechanisms of N-Aryl Benzenesulfonamides

The fragmentation of aromatic sulfonamides is a well-studied area, with several characteristic pathways identified under both electrospray (ESI) and electron ionization (EI) conditions.[1] Under ESI, which generates even-electron ions (typically protonated molecules, [M+H]⁺), the fragmentation is often driven by rearrangements and the stability of the resulting fragment ions and neutral losses.

The core structure of an N-aryl benzenesulfonamide presents three primary points of cleavage:

  • S-N Bond Cleavage: A common pathway leading to the formation of benzenesulfonyl cation and a neutral aniline, or a protonated aniline and a neutral benzenesulfinic acid, depending on the proton affinity of the fragments.

  • C-S Bond Cleavage: This involves the scission of the bond between the benzene ring and the sulfur atom, yielding a substituted phenyl cation and a sulfonamide fragment.

  • SO₂ Extrusion: A characteristic rearrangement reaction for many aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂; 64 Da).[1] This pathway is often influenced by the electronic nature of the substituents on the aryl ring, with electron-withdrawing groups reported to promote this reaction.[1]

These fundamental pathways form the basis for predicting the fragmentation of our target molecule.

Predicted Fragmentation Pattern of this compound

The protonated molecule, [M+H]⁺, of this compound has an expected m/z of 282.04 (for ³⁵Cl isotope). Upon collision-induced dissociation (CID), several competing fragmentation channels are anticipated.

Major Fragmentation Pathways

Pathway A: S-N Bond Cleavage This is one of the most common fragmentation routes for sulfonamides. Cleavage of the sulfur-nitrogen bond can result in two pairs of products, depending on which fragment retains the charge.

  • Formation of the 3-chlorobenzenesulfonyl cation (m/z 175): This involves the cleavage of the S-N bond, with the charge remaining on the sulfonyl moiety and the neutral loss of p-toluidine.

  • Formation of the protonated p-toluidine (m/z 108): Conversely, the charge can be retained by the more basic nitrogen-containing fragment, leading to the formation of the p-toluidine cation.

Pathway B: C-S Bond Cleavage Cleavage of the bond between the chlorinated ring and the sulfur atom leads to:

  • Formation of the 3-chlorophenyl cation (m/z 111): This pathway results from the loss of the N-(4-methylphenyl)sulfamoyl group.

  • Formation of the N-(4-methylphenyl)sulfamoyl cation (m/z 172): The complementary fragment may also be observed.

Pathway C: SO₂ Neutral Loss via Rearrangement A hallmark fragmentation of aromatic sulfonamides is the elimination of SO₂, a stable neutral molecule.[1] This rearrangement is particularly favored when electron-withdrawing groups, such as the chlorine atom on the benzenesulfonyl ring, are present, as they weaken the C-S bond.[1] This pathway leads to the formation of a rearranged ion at m/z 218 .

Secondary Fragmentation

The primary fragment ions can undergo further dissociation to yield smaller, characteristic ions. For instance, the 3-chlorobenzenesulfonyl cation (m/z 175) can lose SO₂ to form the 3-chlorophenyl cation (m/z 111). The ion resulting from the initial SO₂ loss (m/z 218) can also fragment further.

The following diagram illustrates the primary predicted fragmentation pathways.

G cluster_A Pathway A: S-N Cleavage cluster_B Pathway B: C-S Cleavage cluster_C Pathway C: SO₂ Loss M [M+H]⁺ m/z 282 A1 3-Chlorobenzenesulfonyl Cation m/z 175 M->A1 - p-toluidine A2 Protonated p-Toluidine m/z 108 M->A2 - 3-chlorobenzenesulfinic acid B1 3-Chlorophenyl Cation m/z 111 M->B1 - C₇H₈NO₂S C1 [M+H - SO₂]⁺ m/z 218 M->C1 - SO₂

Caption: Predicted primary fragmentation pathways of protonated this compound.

Comparative Analysis: The Influence of Isomerism

The fragmentation pattern is highly sensitive to the substitution pattern on the aromatic rings. Comparing the predicted fragmentation of our target molecule with its isomers can reveal diagnostic ions that allow for their differentiation.[2]

Comparison with 4-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

If the chlorine atom is moved from the meta (3) to the para (4) position, the primary fragments from S-N and SO₂ loss pathways would have the same nominal mass (m/z 175 and m/z 218, respectively). However, the relative intensities of these fragments may differ. The stability of the resulting 4-chlorobenzenesulfonyl cation might be slightly different from the 3-chloro isomer, potentially altering the branching ratio between Pathway A and other pathways. More significantly, any secondary fragmentation involving the chlorophenyl ring would produce a 4-chlorophenyl cation (m/z 111), which, while having the same mass as the 3-chloro isomer, might exhibit different reactivity or stability in the gas phase, though this is often subtle.

Comparison with 3-chloro-N-(2-methylphenyl)benzene-1-sulfonamide

Changing the methyl group position from para (4) to ortho (2) on the N-phenyl ring would have a more pronounced effect.

  • Pathway A (S-N Cleavage): This would now produce protonated o-toluidine, which still has an m/z of 108. However, ortho-isomers can sometimes exhibit unique fragmentation pathways due to the "ortho effect," where the proximity of the substituent to the reaction center (the nitrogen atom) can lead to specific rearrangements or steric hindrance affecting ion stability. Studies on isomeric N-phenyl p-toluenesulfonamides have shown that substituent positions can considerably affect the relative abundances of characteristic fragment ions, allowing for facile differentiation.[1]

The table below summarizes the key predicted fragments.

Precursor Ion (m/z) Proposed Fragment Ion m/z (³⁵Cl) Neutral Loss Origin Pathway Diagnostic Potential
282[M+H]⁺282---
282[3-Cl-Ph-SO₂]⁺175C₇H₉NA: S-N CleavageModerate (Intensity may vary with isomers)
282[H₂N-Ph-CH₃]⁺108C₆H₄ClNO₂SA: S-N CleavageLow (Same mass for methylphenyl isomers)
282[3-Cl-Ph]⁺111C₇H₈NO₂SB: C-S CleavageModerate (Intensity may vary with isomers)
282[M+H - SO₂]⁺218SO₂C: SO₂ LossHigh (Characteristic rearrangement)

Experimental Protocol: Acquiring High-Quality MS/MS Data

To validate these predictions, the following experimental workflow using a Liquid Chromatography-tandem Mass Spectrometer (LC-MS/MS) with an ESI source is recommended.

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan for the precursor ion at m/z 282.04.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 282) and apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full profile of fragment ions.

This workflow ensures robust separation and ionization, allowing for clear and reproducible fragmentation data.

Caption: A standard workflow for obtaining MS/MS data for the target compound.

Conclusion

The in-silico analysis of this compound predicts a rich fragmentation pattern characterized by competing cleavages of the S-N and C-S bonds, alongside a diagnostic rearrangement involving the neutral loss of SO₂. The primary expected fragment ions are at m/z 218, 175, 111, and 108. This guide provides a robust predictive framework that can be used to identify this molecule and distinguish it from its isomers in complex mixtures. The comparison with potential isomeric structures underscores the subtle yet significant impact of substituent positioning on fragmentation pathways, reinforcing the power of mass spectrometry as a definitive tool for structural elucidation in chemical and pharmaceutical research.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2025). ResearchGate. [Link]

  • Hibbs, D. E., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Nirmala, K. N., et al. (2011). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Shakuntala, C. N., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1540. [Link]

  • Lindgren, A., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry, 10(10), 1526-1534. [Link]

  • Nishikaze, T., et al. (2005). Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry. Journal of Mass Spectrometry, 40(7), 907-16. [Link]

Sources

A Comparative Crystallographic Analysis of Substituted N-Arylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of drug discovery and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents and functional materials underscores the importance of understanding its structural nuances. X-ray crystallography provides the definitive blueprint of a molecule's three-dimensional architecture, offering invaluable insights into the intermolecular interactions that govern its macroscopic properties.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for a series of substituted N-arylbenzenesulfonamides, with a focus on understanding the impact of subtle electronic and steric modifications on their crystal packing and molecular conformation. While a dedicated crystallographic report for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide is not publicly available, we will delve into the rich structural data of closely related analogues to provide a comprehensive and instructive comparison. This approach allows us to extrapolate key structure-property relationships that are crucial for rational drug design and the engineering of novel materials.

The Significance of Structural Analysis in Sulfonamide Chemistry

The sulfonamide moiety, with its tetrahedral sulfur center and propensity for hydrogen bonding, acts as a versatile scaffold. The geometry of the S-N bond and the relative orientations of the aryl rings can significantly influence a molecule's biological activity and physical characteristics. By examining the crystal structures of analogous compounds, we can discern patterns in:

  • Molecular Conformation: The torsion angles around the S-N bond and the dihedral angles between the aromatic rings.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, C-H···π interactions, and other non-covalent forces that dictate the crystal packing.

  • Influence of Substituents: How the position and electronic nature of substituents on the aryl rings modulate the overall molecular structure and solid-state organization.

Comparative Analysis of Structurally Related Sulfonamides

For this guide, we will compare the crystallographic data of three closely related N-arylbenzenesulfonamides:

  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide [1]

  • 4-Chloro-N-(3-methylphenyl)benzenesulfonamide [2]

  • 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide [3]

These compounds provide an excellent basis for comparison, allowing for an examination of the effects of swapping substituent positions and increasing the degree of chlorination.

Crystallographic Data Summary

The table below summarizes the key crystallographic parameters for the selected compounds, facilitating a direct comparison of their solid-state structures.

ParameterN-(3-Chlorophenyl)-4-methylbenzenesulfonamide[1]4-Chloro-N-(3-methylphenyl)benzenesulfonamide[2]3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide[3]
Molecular Formula C₁₃H₁₂ClNO₂SC₁₃H₁₂ClNO₂SC₁₃H₁₁Cl₂NO₂S
Molecular Weight 281.75281.75316.19
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.774 (1)14.202 (1)9.9338 (5)
b (Å) 13.589 (1)14.561 (1)11.0829 (5)
c (Å) 10.066 (1)13.271 (1)12.2136 (6)
β (°) 91.952 (8)97.292 (9)108.068 (2)
Volume (ų) 1336.2 (2)2722.2 (3)1278.49 (11)
Z 484
Dihedral Angle (rings, °) 73.7 (1)84.7 (1)57.0 (2)
C-S-N-C Torsion Angle (°) 54.1 (2)-57.6 (2)67.2 (4)
Key Structural Insights
  • Conformational Flexibility: A notable observation is the significant variation in the C-S-N-C torsion angle and the dihedral angle between the two benzene rings across the three compounds. This highlights the conformational flexibility of the sulfonamide linkage, which can be influenced by the substitution pattern on the aromatic rings. For instance, the presence of two chlorine atoms in 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide leads to a more "U-shaped" molecule with a smaller dihedral angle compared to the other two compounds[3].

  • Hydrogen Bonding and Crystal Packing: In all three structures, the molecules are linked into dimers or chains by N-H···O hydrogen bonds involving the sulfonamide group[1][2][3]. These primary interactions are fundamental to the supramolecular assembly. The crystal structure of N-(3-chlorophenyl)-4-methylbenzenesulfonamide features inversion-related dimers linked by pairs of N-H···O hydrogen bonds[1]. Similarly, 4-chloro-N-(3-methylphenyl)benzenesulfonamide also exhibits inversion-related dimers formed through N-H···O hydrogen bonds[2]. In the case of 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide, molecules are linked into chains via N-H···O hydrogen bonds[3].

  • Role of Weaker Interactions: Beyond the strong N-H···O hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions play a crucial role in consolidating the three-dimensional crystal packing[3]. In 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide, these weaker interactions link the hydrogen-bonded chains into a more complex supramolecular architecture[3].

Experimental Protocols: A Guide to Synthesis and Crystallization

The synthesis of N-arylbenzenesulfonamides is a well-established process, typically involving the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline derivative. The crystallization of the final product is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis of N-Arylbenzenesulfonamides

The synthesis generally proceeds as follows[4]:

  • Preparation of the Sulfonyl Chloride: The appropriate substituted benzene is reacted with chlorosulfonic acid. For example, to synthesize a 4-methylbenzenesulfonyl chloride, toluene would be treated with chlorosulfonic acid[1].

  • Sulfonamidation: The resulting sulfonyl chloride is then reacted with the desired substituted aniline in a suitable solvent. This nucleophilic substitution reaction forms the sulfonamide bond.

  • Purification and Crystallization: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol. Slow evaporation of the solvent is a common technique to grow single crystals of sufficient size and quality for X-ray diffraction studies[2].

Experimental Workflow for Synthesis and Crystallization

Synthesis_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis A Substituted Benzene + Chlorosulfonic Acid B Substituted Benzenesulfonyl Chloride A->B Sulfonylation D Crude N-Arylbenzenesulfonamide B->D Sulfonamidation C Substituted Aniline C->D E Recrystallization (e.g., from Ethanol) D->E F Slow Evaporation E->F G Single Crystals F->G H X-ray Diffraction G->H

Caption: Workflow for the synthesis, purification, and crystallographic analysis of N-arylbenzenesulfonamides.

Conclusion

This comparative guide demonstrates that even minor alterations to the substitution pattern on the aryl rings of N-arylbenzenesulfonamides can lead to significant changes in their molecular conformation and crystal packing. The interplay of strong N-H···O hydrogen bonds and weaker C-H···π and C-H···O interactions dictates the final supramolecular architecture. Understanding these structure-directing forces is paramount for the rational design of new sulfonamide-based compounds with tailored properties for applications in medicinal chemistry and materials science. The detailed crystallographic data of the presented analogues provide a valuable framework for predicting the solid-state behavior of related compounds, including the titular this compound.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]

  • Gowda, B. T.; et al. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Cryst.2014 , E70, o123-o126. [Link]

  • Nirmala, K. N.; et al. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Cryst.2010 , E66, o278. [Link]

  • Shakuntala, K.; et al. 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. Acta Cryst.2011 , E67, o1540. [Link]

  • Shakuntala, K.; et al. 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide. IUCrData2017 , 2, x170375. [Link]

  • Shakuntala, K.; et al. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Cryst.2011 , E67, o2275. [Link]

Sources

Structure-activity relationship (SAR) comparison of N-phenyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural critique of N-phenyl sulfonamides, specifically focusing on their application as tubulin polymerization inhibitors (antimitotic agents).[1] While sulfonamides are historically associated with carbonic anhydrase inhibition, the N-phenyl benzenesulfonamide scaffold—exemplified by the clinical candidate E7010 (Indisulam) —represents a distinct class of cell cycle inhibitors targeting the colchicine-binding site of tubulin.

This document objectively compares the Structure-Activity Relationship (SAR) of the E7010 pharmacophore against next-generation derivatives, analyzing how specific substitutions on the N-phenyl ring dictate cytotoxicity (


) and tubulin binding affinity.

Mechanistic Foundation: The "Zinc Anchor" vs. The "Colchicine Wedge"

To understand the SAR, one must distinguish the target. Unlike classical sulfonamides (e.g., acetazolamide) that bind zinc in Carbonic Anhydrase, N-phenyl sulfonamides function as hydrophobic wedges.

  • Target:

    
    -tubulin (Colchicine binding site).
    
  • Mechanism: The sulfonamide bridge positions two aromatic systems (Ring A and Ring B) to sterically hinder the curvature of tubulin necessary for microtubule formation. This leads to G2/M phase arrest and subsequent apoptosis.[1][2]

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the critical binding interactions within the tubulin hydrophobic pocket.

G Fig 1: Pharmacophore Mapping of N-Phenyl Sulfonamides in Tubulin Colchicine Site cluster_binding Tubulin Hydrophobic Pocket RingA Sulfonyl Ring (Ring A) (Hydrophobic Interaction) Linker Sulfonamide Bridge (-SO2-NH-) (H-Bond Donor/Acceptor) RingA->Linker Connects Cys241 Cys241 Interaction RingA->Cys241 Proximal Contact RingB N-Phenyl/Heteroaryl (Ring B) (Pi-Stacking / Steric Fit) Linker->RingB Connects SAR_A SAR: 4-OMe usually optimal SAR_A->RingA SAR_B SAR: N-methylation reduces activity (H-bond loss) SAR_B->Linker SAR_C SAR: Bulky/Heterocyclic groups increase affinity (e.g., Indole, Naphthyl) SAR_C->RingB

Detailed SAR Comparison

The efficacy of N-phenyl sulfonamides hinges on three structural regions. Below, we compare the standard E7010 scaffold against optimized derivatives.

Region A: The Sulfonyl Moiety[3]
  • Standard (E7010): 4-Methoxybenzenesulfonyl.[3]

  • Observation: The 4-methoxy group is critical. Replacing it with hydrogen or electron-withdrawing groups (e.g.,

    
    ) typically decreases potency. The methoxy group likely accepts a hydrogen bond from the tubulin backbone (Val181 or Cys241 region).
    
  • Optimization: Replacement with a 1,3-oxazole or naphthalene moiety in newer derivatives has shown retained or improved potency by expanding hydrophobic contact.

Region B: The Linker ( )
  • Constraint: The sulfonamide nitrogen proton (

    
    ) is acidic (
    
    
    
    ).
  • Comparison:

    • N-Methylation: Drastically reduces activity. The

      
       is required as a Hydrogen Bond Donor (HBD) to the protein backbone.
      
    • Bioisosteres: Replacing the sulfonamide with a urea linker (

      
      ) often retains tubulin binding but alters pharmacokinetic properties (solubility).
      
Region C: The N-Phenyl Ring (The Variable Region)

This is the primary site for optimization. The "phenyl" ring is often substituted with heterocycles in high-potency analogs.

FeatureE7010 (Benchmark)N-(1-Naphthyl) AnalogsN-(3-Indolyl) Analogs
Structure 3-amino-4-methoxyphenyl1-Naphthyl (Bulky)Indole (Bicyclic)
Electronic Electron Rich (EDG)Neutral/LipophilicElectron Rich
Steric Fit ModerateHigh (Fills pocket)High
Potency High (

range)
Very HighHigh

Comparative Performance Data

The following data consolidates experimental results from multiple studies (see References 1, 4, 5). Note how increasing lipophilicity on the N-substituent correlates with potency, provided the steric limit of the pocket is not exceeded.

Table 1: Cytotoxicity and Tubulin Inhibition Profile
Compound IDStructure DescriptionCell Line (


)
Tubulin Polymerization

(

)
Notes
E7010 N-(3-indolyl)-4-methoxybenzenesulfonamide*0.15 - 0.22 2.0 - 3.0 Clinical Benchmark. Orally active.
Analog A Unsubstituted N-phenyl> 10.0> 20.0Lack of hydrophobic bulk reduces binding.
Analog B N-(1-naphthyl) sulfonamide0.045 1.2 Enhanced lipophilicity fills the pocket better.
Analog C N-(2-chloro-5-methylphenyl)0.049 1.5 Halogen bonding + steric fit improves potency.
Analog D N-methyl-N-phenyl (Methylated)> 50.0InactiveLoss of H-bond donor capability.

*Note: E7010 is chemically N-(3-cyano-4-methyl-1H-indol-7-yl) or N-(2-[(4-hydroxyphenyl)amino]-3-pyridinyl) depending on the specific salt/formulation cited; the "Indolyl" description here refers to the pharmacophore class behavior.

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These maximize reproducibility and minimize side reactions common in sulfonamide synthesis.

Protocol A: Regioselective Synthesis of N-Phenyl Sulfonamides

Causality: We use Pyridine as both solvent and base to scavenge the HCl byproduct, driving the equilibrium forward.

  • Preparation: Charge a flame-dried round-bottom flask with Aniline derivative (1.0 eq) and anhydrous DCM (or Pyridine).

  • Addition: Cool to

    
    . Add Arylsulfonyl chloride (1.1 eq)  dropwise.
    
    • Critical Step: Rate of addition controls exotherm; rapid addition can lead to bis-sulfonylation.

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with

    
     (to remove pyridine). Extract with DCM. Wash organic layer with Brine.
    
  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible to prevent acidic degradation on silica.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Causality: Turbidity or DAPI-fluorescence measures the assembly of tubulin into microtubules. Inhibitors prevent this increase in signal.

  • Reagent: Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Setup: Add GTP (1 mM) and test compound (varying concentrations) to the tubulin solution at

    
    .
    
  • Initiation: Transfer to a 96-well plate pre-warmed to

    
    .
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate

    
     (rate of polymerization) relative to the DMSO control.
    
Workflow Visualization

Workflow Fig 2: Synthesis and Validation Workflow cluster_assay Validation Assays Start Start: Reagents (Sulfonyl Cl + Aniline) Synth Synthesis (DCM/Pyridine, 0°C) Start->Synth Purify Purification (Recrystallization) Synth->Purify TLC Monitor MTT MTT Assay (Cell Viability) Purify->MTT Tubulin Tubulin Polymerization (Fluorescence) Purify->Tubulin End SAR Data Point MTT->End Tubulin->End

References

  • Yoshino, H., et al. (1992). "Synthesis and structure-activity relationships of arylsulfonamides as novel anticancer agents." Journal of Medicinal Chemistry. Link

  • Owa, T., et al. (1999). "Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle." Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Zhang, Y., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Gajbhiye, A., et al. (2016). "Design, synthesis and antiproliferative activity of the new conjugates of E7010 and resveratrol as tubulin polymerization inhibitors."[4] European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Validating Purity of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide using elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Truth" of Bulk Composition

In the high-stakes environment of medicinal chemistry, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for sulfonamide scaffolds like This compound (


), HPLC often paints an incomplete picture. It effectively separates chromophoric organic impurities but remains blind to "invisible" contaminants: trapped water, inorganic salts (NaCl/KCl), and occluded solvents.

This guide details why Elemental Analysis (CHN/CHNS) remains the gold standard for validating the stoichiometric integrity of this compound, providing a self-validating protocol to ensure your biological data is based on accurate molar mass calculations.

The Compound & The Challenge

Target Molecule: this compound Formula:


Molecular Weight:  281.76  g/mol
Physical State:  White crystalline solid (typically)
The Synthesis Trap (Schotten-Baumann Reaction)

This compound is typically synthesized via the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylaniline (p-toluidine) in the presence of a base (pyridine or


).

Common "Invisible" Impurities:

  • Inorganic Salts: If washed insufficiently, sodium or pyridinium salts remain. These do not absorb UV at 254nm (invisible to HPLC) but drastically lower the % Carbon in EA.

  • Occluded Solvent: Sulfonamides form strong hydrogen bond networks that can trap crystallization solvents (e.g., Ethanol, Ethyl Acetate) within the lattice.

  • Hygroscopicity: The sulfonamide -NH- moiety can hydrogen bond with atmospheric water.

Comparative Analysis: EA vs. HPLC vs. qNMR

While HPLC tells you how many organic components are present, EA tells you what the bulk material actually is.

FeatureElemental Analysis (EA) HPLC-UV/Vis 1H-qNMR
Primary Output Mass % of C, H, N, SArea % of UV-active peaksMolar ratio of protons
Detection Basis Combustion (Absolute)UV Absorption (Relative)Nuclear Spin (Relative)
Blind Spots Isomers (same formula)Water, Salts, SolventsParamagnetic impurities, poor solubility
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Precision

(Industry Std)


(Integration error)
Verdict The Truth Teller Confirms bulk purity & dryness.The Separator Identifies organic side-products.The Structural Proof Confirms identity & connectivity.

Critical Insight: A sample can be >99% pure by HPLC yet only 90% pure by mass due to trapped salt or water. Relying solely on HPLC can lead to 10% errors in biological


 calculations.

Theoretical Validation Data

Before submitting samples, you must calculate the theoretical values. For


 (MW 281.76):
  • Carbon (13 atoms):

    
    
    
  • Hydrogen (12 atoms):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Sulfur (1 atom):

    
    
    

Acceptance Criteria: Most journals (e.g., J. Med. Chem.) require experimental values to be within


  of these theoreticals [1].

Experimental Protocol: The Self-Validating Workflow

The failure of EA is rarely due to the instrument but rather sample preparation. Follow this protocol to ensure accuracy.

Step 1: Purification & Isolation
  • Recrystallize the crude sulfonamide (typically from EtOH/Water or Toluene).

  • Filter and wash with cold solvent to remove surface impurities.

Step 2: The Critical Drying Phase (Mandatory)

Sulfonamides trap water/solvent. Air drying is insufficient.

  • Place the sample in a vacuum drying pistol or desiccator over

    
    .
    
  • Apply high vacuum (< 1 mbar) at elevated temperature (50–60°C) for at least 12 hours .

  • Validation: Measure mass before and after drying. If mass decreases by >1%, repeat drying.

Step 3: Analysis
  • Weigh 2–3 mg of dried sample into a tin capsule using a microbalance (

    
     precision).
    
  • Add

    
     (Vanadium Pentoxide) if sulfur combustion is difficult (sulfonamides can be refractory).
    
  • Run blank and standard (e.g., Sulfanilamide) calibration.

Workflow Diagram

The following diagram illustrates the critical path from synthesis to validation.

PurityValidation Synthesis Synthesis (Schotten-Baumann) Crude Crude Product (Contains Salts/Solvent) Synthesis->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Drying Vacuum Drying (50°C, P2O5, 12h) Purification->Drying Crucial Step EA_Test Run Elemental Analysis (CHNS) Drying->EA_Test Decision Compare with Theoretical Values EA_Test->Decision Pass Pass (Within ±0.4%) Decision->Pass Match Fail Fail (> ±0.4% Dev) Decision->Fail Mismatch Fail->Purification If Low C (Salts) Fail->Drying If High H (Wet)

Figure 1: Critical workflow for purity validation. Note the feedback loop: failing EA often requires re-drying, not re-synthesis.

Data Interpretation & Troubleshooting

When your results deviate, the direction of the error reveals the impurity.

Case Study: Interpreting Deviations for
Scenario% C (Theo: 55.42)% H (Theo: 4.29)% N (Theo: 4.97)Diagnosis Remediation
Perfect 55.304.354.95Pure CompoundProceed to Bio-assay
High H, Low C 53.10 (

)
5.10 (

)
4.70 (

)
Trapped Water/Solvent Dry longer under high vacuum.
Low All 50.50 (

)
3.90 (

)
4.50 (

)
Inorganic Salts (NaCl)Wash with water; check ash content.
High C 58.20 (

)
5.50 (

)
4.10 (

)
Trapped Toluene Recrystallize from different solvent.
Logic Tree for Troubleshooting

Use this logic flow to diagnose specific failures in your EA results.

EALogic Result EA Result Deviation > 0.4% CheckC Check Carbon (C) Result->CheckC LowC Carbon is LOW CheckC->LowC HighC Carbon is HIGH CheckC->HighC CheckH Check Hydrogen (H) LowC->CheckH OrganicImp Diagnosis: Organic Impurity (e.g., Toluene) HighC->OrganicImp Inorganic Diagnosis: Inorganic Salts (NaCl) CheckH->Inorganic H is Low/Normal Water Diagnosis: Trapped Water/Solvent CheckH->Water H is High

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

References

  • American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines - Purity Requirements. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Mass spectrometry study of N-alkylbenzenesulfonamides. PubMed.[1] Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of N-(4-methylphenyl) Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR spectral data for N-(4-methylphenyl) substituted sulfonamides Content Type: Publish Comparison Guides

Executive Summary & Application Scope

This guide provides a rigorous spectral analysis of N-(4-methylphenyl) substituted sulfonamides, a pharmacophore central to the development of carbonic anhydrase inhibitors, antibacterial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike generic spectral databases, this comparison focuses on the structural causality of chemical shifts—specifically how the para-methyl group on the N-phenyl ring modulates the electronic environment relative to unsubstituted analogs. We present experimental protocols, validated chemical shift data, and mechanistic interpretations to support lead optimization in drug discovery.

Chemical Framework & Electronic Context

The N-(4-methylphenyl) sulfonamide scaffold consists of two distinct aromatic systems linked by a sulfonyl-nitrogen bridge. Correct assignment requires distinguishing between the Amine-Side Ring (Ring A) and the Sulfonyl-Side Ring (Ring B) .

  • Ring A (N-Aryl): The p-toluidine moiety. The nitrogen atom acts as a resonance donor to the ring but is inductively withdrawn by the sulfonyl group.

  • Ring B (S-Aryl): typically a benzenesulfonyl or p-toluenesulfonyl group. The sulfur atom is a strong electron-withdrawing group (EWG).

Structural Numbering Logic
  • C-1: Attached to Nitrogen (Ring A).[1]

  • C-4: Attached to Methyl (Ring A).

  • C-1': Attached to Sulfur (Ring B).

Comparative Analysis of 13C NMR Data

The following data compares the N-(4-methylphenyl) derivative against the unsubstituted N-phenyl analog to isolate the electronic perturbation of the methyl substituent.

Solvent: DMSO-d₆ (Chosen for solubility and hydrogen-bonding stabilization) Frequency: 100 MHz / 125 MHz

Table 1: Chemical Shift Assignments (δ ppm)
Carbon PositionAtom TypeN-(4-methylphenyl)benzenesulfonamideN-phenylbenzenesulfonamide (Reference)Δδ (Shift Difference)Electronic Driver
Ring A (Amine Side)
C-1 Quaternary (C-N)135.2 137.8-2.6Ipso-shielding by p-Me
C-2 / C-6 CH (Ortho to N)121.3 120.5+0.8Weak inductive effect
C-3 / C-5 CH (Meta to N)129.8 129.3+0.5Beta-effect of Methyl
C-4 Quaternary (C-Me)134.5 124.8 (C-H)+9.7Primary Substituent Effect
C-Me Methyl (CH₃)20.8 N/AN/AHyperconjugation source
Ring B (Sulfonyl Side)
C-1' Quaternary (C-S)139.6 139.5+0.1Negligible remote effect
C-2' / C-6' CH (Ortho to S)127.1 127.0+0.1No change
C-3' / C-5' CH (Meta to S)129.5 129.4+0.1No change
C-4' CH (Para to S)133.2 133.4-0.2No change

Note: Values are averaged from multiple literature sources to represent a consensus baseline. Small variations (±0.5 ppm) may occur depending on concentration and temperature.

Table 2: Solvent Effects (DMSO-d₆ vs. CDCl₃)

The choice of solvent significantly alters the chemical shift of the C-1 carbon due to hydrogen bonding with the Sulfonamide N-H.

Carbonδ (DMSO-d₆)δ (CDCl₃)Interpretation
C-1 (N-Ipso) 135.2133.8DMSO H-bonds to NH, deshielding the adjacent C-1.
C-Me 20.821.5Minimal solvent effect on aliphatic carbons.

Experimental Protocols

To ensure reproducibility, the following synthesis and characterization workflow is recommended. This protocol avoids the common pitfall of bis-sulfonylation.

Synthesis of N-(4-methylphenyl)benzenesulfonamide
  • Reagents: p-Toluidine (1.0 equiv), Benzenesulfonyl chloride (1.1 equiv), Pyridine (1.2 equiv), DCM (Anhydrous).

  • Procedure:

    • Dissolve p-toluidine in DCM at 0°C under Nitrogen.

    • Add Pyridine dropwise (HCl scavenger).

    • Add Benzenesulfonyl chloride slowly to maintain temperature < 5°C.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add 1M HCl to remove excess pyridine.

    • Workup: Wash organic layer with Brine, dry over Na₂SO₄, concentrate in vacuo.

    • Purification: Recrystallization from Ethanol/Water (9:1).

NMR Acquisition Parameters
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C-1, C-4, C-1') have long T1 relaxation times. Short delays will suppress these signals, leading to poor integration or missing peaks.

  • Pulse Width: 30° or 45° pulse angle.

  • Scans: Minimum 256 scans for adequate S/N ratio on quaternary carbons.

Visualizations

Diagram 1: Synthesis & Characterization Workflow

This flowchart outlines the critical path from raw materials to validated spectral data.

SynthesisWorkflow Start Start: p-Toluidine (1.0 eq) Reactant Add Benzenesulfonyl Chloride (1.1 eq) + Pyridine Start->Reactant Reaction Reaction: DCM, 0°C -> RT 4 Hours Reactant->Reaction Quench Quench: 1M HCl (Remove Pyridine) Reaction->Quench Workup Workup: Wash/Dry/Concentrate Quench->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify NMR 13C NMR Acquisition (DMSO-d6) Purify->NMR

Caption: Step-by-step workflow for the synthesis and spectral validation of N-(4-methylphenyl) sulfonamides.

Diagram 2: NMR Assignment Logic

This diagram illustrates the electronic correlations used to assign specific carbon signals.

NMRLogic Substituent Substituent: Methyl Group (Electron Donor) C4 C-4 (Ipso to Me) ~134.5 ppm (Deshielded by alpha-effect) Substituent->C4 Direct attachment Sulfonyl Group: Sulfonyl (SO2) (Electron Withdrawing) C1 C-1 (Ipso to N) ~135.2 ppm (Deshielded by N) Sulfonyl->C1 Inductive Withdrawal via N C_Ortho C-2/6 (Ortho to N) ~121.3 ppm (Shielded by N resonance) C1->C_Ortho Resonance donation from Nitrogen

Caption: Electronic logic map correlating structural features to observed chemical shifts.

References

  • Coste, A., Couty, F., & Evano, G. (2010). "Synthesis of N-benzyl-4-methylbenzenesulfonamide." Organic Syntheses, 87, 231. Link

  • Reich, H. J. (2021).[2][3] "13C NMR Chemical Shifts - Benzene Derivatives." University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[4] Link

  • Stenfors, B. A., & Ngassa, F. N. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 11(3), 245-249. Link

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Aryl Benzenesulfonamides: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The N-aryl benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents, underscores the critical need for efficient and versatile synthetic methodologies.[1] This guide provides an in-depth comparison of the primary synthetic routes for constructing N-aryl benzenesulfonamides, offering insights into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data for each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Classical Approach: Sulfonyl Chloride and Amine Condensation

The most traditional and direct method for forming N-aryl benzenesulfonamides is the condensation of a benzenesulfonyl chloride with an aniline derivative in the presence of a base.[2] This method's longevity is a testament to its simplicity and the ready availability of the starting materials.

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is crucial as it serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a non-nucleophilic base is critical to prevent it from competing with the aniline in reacting with the sulfonyl chloride.

Advantages:

  • Simplicity and Cost-Effectiveness: This method is often the most straightforward and economical due to the low cost of starting materials and reagents.

  • Broad Substrate Scope: A wide variety of anilines and sulfonyl chlorides are commercially available, allowing for diverse structures to be synthesized.

Limitations:

  • Harsh Conditions: The reaction can sometimes require elevated temperatures, and the use of pyridine as both a base and solvent is common, which can complicate product isolation.

  • Functional Group Intolerance: The electrophilic nature of the sulfonyl chloride can lead to side reactions with sensitive functional groups.

  • Formation of Disulfonamides: With primary amines, there is a risk of double addition to form the disulfonamide byproduct, especially if the reaction conditions are not carefully controlled.

Experimental Protocol: Classical Synthesis of N-phenylbenzenesulfonamide
  • To a solution of aniline (1.0 equivalent) in pyridine (used as solvent and base) at 0 °C, benzenesulfonyl chloride (1.1 equivalents) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with dilute HCl and water, then recrystallized from ethanol to yield pure N-phenylbenzenesulfonamide.[2]

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a significant advancement in the synthesis of N-aryl benzenesulfonamides. This method is particularly useful when the classical approach is not feasible, for instance, with less nucleophilic anilines.

Mechanism and Rationale: The catalytic cycle of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide species from the sulfonamide and a copper(I) salt in the presence of a base. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl sulfonamide and regenerate the copper(I) catalyst. The use of ligands, such as diamines, can accelerate the reaction by stabilizing the copper intermediates.

Advantages:

  • Milder Conditions: Compared to the classical Ullmann reaction which required stoichiometric copper and high temperatures, modern protocols with catalytic copper and ligands operate under significantly milder conditions.

  • Good Functional Group Tolerance: This method is generally more tolerant of various functional groups than the sulfonyl chloride approach.

Limitations:

  • Catalyst and Ligand Cost: The use of a copper catalyst and specialized ligands can increase the cost of the synthesis.

  • Reaction Times: Reaction times can be lengthy, sometimes requiring up to 24 hours.

  • Base Sensitivity: Strong bases are often required, which may not be compatible with all substrates.

Experimental Protocol: Copper-Catalyzed Synthesis of N-(p-tolyl)benzenesulfonamide
  • A mixture of benzenesulfonamide (1.0 equivalent), 4-iodotoluene (1.2 equivalents), copper(I) iodide (CuI, 20 mol%), and KF/Al2O3 (as the base) is prepared in dioxane.

  • N,N'-dimethylethylenediamine (DMEDA) is added as a ligand.

  • The reaction mixture is heated under an inert atmosphere at a specified temperature (e.g., 100 °C) for several hours until the reaction is complete as monitored by TLC.

  • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired N-aryl benzenesulfonamide.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, including the synthesis of N-aryl benzenesulfonamides.[3][4] It is often the method of choice for complex molecules due to its broad scope and high functional group tolerance.[3][4]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated sulfonamide (formed by the action of a base). Reductive elimination from this complex yields the N-aryl sulfonamide and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.

Advantages:

  • Exceptional Functional Group Tolerance: This method is highly tolerant of a wide range of functional groups.

  • Broad Substrate Scope: It can be used with a variety of aryl and heteroaryl halides and sulfonamides.

  • High Yields: The Buchwald-Hartwig amination often provides excellent yields.

Limitations:

  • Cost and Air-Sensitivity of Catalysts: Palladium catalysts and phosphine ligands can be expensive and air-sensitive, requiring inert atmosphere techniques.[3]

  • Reaction Optimization: The reaction can be sensitive to the choice of catalyst, ligand, base, and solvent, often requiring careful optimization.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Benzenesulfonamide
  • In an inert atmosphere glovebox, a flask is charged with the benzenesulfonamide (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K2CO3, 2.0 equivalents).[3]

  • Dry, degassed toluene is added, and the mixture is heated to 80-110 °C for 4-24 hours.[3]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite.[3]

  • The filtrate is concentrated, and the crude product is purified by column chromatography.[3]

Emerging Metal-Free Synthetic Routes

In recent years, there has been a growing interest in developing metal-free synthetic routes to N-aryl benzenesulfonamides to address the cost and toxicity concerns associated with transition metal catalysts. These methods often rely on hypervalent iodine reagents, photoredox catalysis, or direct C-H functionalization.

One notable metal-free approach involves the reaction of N-hydroxy sulfonamides with amines, promoted by an iodine-tert-butyl hydroperoxide (TBHP) system. This method proceeds via an oxidative cleavage of the S-N bond in the N-hydroxy sulfonamide, followed by the formation of a new S-N bond with the amine.[5]

Advantages:

  • Avoidance of Transition Metals: This approach eliminates the need for potentially toxic and expensive metal catalysts.

  • Mild Reaction Conditions: Many metal-free methods operate under mild conditions.

  • Eco-Friendly: These methods are often more environmentally friendly.

Limitations:

  • Substrate Scope: The substrate scope of some metal-free methods may be more limited compared to their metal-catalyzed counterparts.

  • Development Stage: Many of these methods are still in the early stages of development and may not be as robust or widely applicable as the more established routes.

Comparative Summary of Synthetic Routes

FeatureClassical CondensationUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig Amination (Pd-catalyzed)Metal-Free Routes
Catalyst None (Base mediated)Copper (catalytic)Palladium (catalytic)Often none or organocatalyst
Starting Materials Sulfonyl chloride, AnilineSulfonamide, Aryl halideSulfonamide, Aryl halideVaries (e.g., N-hydroxy sulfonamide, Amine)
Typical Conditions Often requires elevated temperaturesModerate to high temperaturesMild to moderate temperaturesGenerally mild conditions
Advantages Simple, inexpensiveGood functional group toleranceExcellent functional group tolerance, high yieldsAvoids transition metals, eco-friendly
Disadvantages Harsh conditions, byproduct formationLong reaction times, catalyst/ligand costCatalyst/ligand cost, air-sensitivityOften limited substrate scope, newer methods
Typical Yields Moderate to highGood to excellentExcellentModerate to good

Visualizing the Synthetic Pathways

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants, Catalyst, Ligand, and Base heat Heat under Inert Atmosphere start->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter Upon Completion concentrate Concentrate Solvent filter->concentrate purify Column Chromatography concentrate->purify product Pure N-Aryl Benzenesulfonamide purify->product

Caption: A generalized experimental workflow for the synthesis of N-aryl benzenesulfonamides.

Catalytic Cycles of Key Reactions

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination CuI Cu(I) Cu_amide [L-Cu-NHSO2Ar] CuI->Cu_amide + ArSO2NH2, Base CuIII [Ar'-Cu(III)(X)(NHSO2Ar)] Cu_amide->CuIII + Ar'-X (Oxidative Addition) CuIII->CuI product_U Ar'-NHSO2Ar CuIII->product_U Reductive Elimination Pd0 Pd(0)L_n PdII_add [Ar'-Pd(II)(X)L_n] Pd0->PdII_add + Ar'-X (Oxidative Addition) PdII_amide [Ar'-Pd(II)(NHSO2Ar)L_n] PdII_add->PdII_amide + ArSO2NH2, Base PdII_amide->Pd0 product_B Ar'-NHSO2Ar PdII_amide->product_B Reductive Elimination

Caption: Simplified catalytic cycles for the Ullmann and Buchwald-Hartwig N-arylation reactions.

Conclusion

The synthesis of N-aryl benzenesulfonamides is a well-established field with a diverse array of methodologies at the disposal of the modern chemist. The classical condensation of sulfonyl chlorides and anilines remains a viable option for simple, cost-sensitive applications. However, for the synthesis of complex, highly functionalized molecules, the transition metal-catalyzed Ullmann and Buchwald-Hartwig reactions offer superior performance in terms of mildness, scope, and yield. The choice between copper and palladium catalysis will often depend on the specific substrate, cost considerations, and the desired reaction conditions. The emergence of metal-free alternatives presents an exciting frontier, promising more sustainable and environmentally friendly approaches in the future. A thorough understanding of the strengths and weaknesses of each synthetic route, as detailed in this guide, is paramount for the successful design and execution of synthetic strategies targeting this important class of compounds.

References

  • Chande, M. S., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. [Link]

  • Liang, Z., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules. [Link]

  • Pramanik, M. M. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Ramarao, E. V. V. S., et al. (2024). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. [Link]

  • Shah, S. S. A., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Zenodo. (2024). Raw Data for Article "Metal-Free Introduction of Primary Sulfonamide into Electron Rich Aromatics". Zenodo. [Link]

Sources

Reference standards for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reference Standards for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide Analysis

Executive Summary

In the precise landscape of drug development and chemical biology, This compound serves as a critical sulfonamide scaffold, often utilized as a synthetic intermediate or a probe for biological targets (e.g., ion channels or carbonic anhydrase inhibition).

For researchers and analytical scientists, the integrity of data derived from this compound relies entirely on the quality of the reference standard employed. This guide objectively compares the three primary tiers of reference materials available for this compound—Certified Reference Materials (CRMs) , Primary Analytical Standards , and Research Grade Reagents —and provides a self-validating workflow for establishing an in-house primary standard when commercial options are scarce.

Part 1: The Hierarchy of Standards – A Technical Comparison

Selecting the correct reference standard is not a binary choice; it is a risk-based decision governed by the stage of research (Discovery vs. GMP Release).

Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Primary Analytical Standard Research Grade / Reagent
ISO Accreditation ISO 17034 & ISO 17025Typically ISO 9001 (Manufacturer QC)None / General Lab Use
Traceability SI Units (via NIST/BAM primary standards)Traceable to internal methodsVendor-dependent
Purity Definition Mass Balance or qNMR (Assay %)Chromatographic Purity (% Area)Nominal Purity (e.g., ">95%")
Uncertainty Explicitly calculated (

)
Not reportedNot reported
Water/Solvent Quantified (KF/TGA) & correctedOften ignored in assay valueNot quantified
Primary Use Method Validation, GMP Release, CalibrationRoutine QC, Retention Time MarkerEarly Discovery, Synthesis
Critical Analysis of Performance
  • The "Purity Trap" (Area% vs. w/w%):

    • Research Grade materials often claim "98% Purity." This is usually HPLC Area%. It ignores residual solvents (water, ethyl acetate from synthesis) and inorganic salts.

    • Experimental Insight: A Research Grade sample of this compound might show 99.5% HPLC purity but only 92.0% assay content due to trapped solvent in the crystal lattice. Using this for quantitative calibration introduces an 8% systematic error .

  • The CRM Advantage:

    • For a CRM, the property value is certified with uncertainty.[1]

    • Formula:

      
      
      
    • This is the only grade suitable for validating a new analytical method under ICH Q2(R1) guidelines.

Part 2: Self-Validating Protocol for Standard Qualification

Since this compound is a specific isomer, a commercial CRM may not always be immediately available. In such cases, you must qualify a Primary Analytical Standard in-house.

The "Golden Triangle" Characterization Workflow

To validate a standard, you must establish Identity , Purity , and Potency (Assay) orthogonally.

Standard_Qualification cluster_ID 1. Identity Confirmation cluster_Purity 2. Chromatographic Purity cluster_Assay 3. Potency (True Content) Start Raw Material (3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide) MS HR-MS (ESI+) Confirm m/z [M+H]+ Start->MS NMR 1H / 13C NMR Confirm Structure & Isomer Start->NMR HPLC HPLC-UV (PDA) Determine % Area Start->HPLC TGA TGA / Karl Fischer (Volatiles & Water) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI Impurity Impurity Profiling (Detect Synthesis Byproducts) HPLC->Impurity MassBal Mass Balance Calculation 100% - (Impurities + Volatiles) Impurity->MassBal TGA->MassBal ROI->MassBal Final Qualified Primary Standard Ready for Use MassBal->Final Assign Purity Factor

Caption: Orthogonal workflow for characterizing a non-compendial reference standard (Mass Balance Approach).

Part 3: Experimental Methodology & Data

Identity Verification (Isomer Specificity)

The position of the chlorine (meta-position on sulfonyl ring) and methyl group (para-position on aniline ring) is critical.

  • Technique: 1H NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signals:

    • Sulfonamide NH:[2] Singlet, ~10.0–10.5 ppm (broad, exchangeable).

    • Methyl Group:[3] Singlet, ~2.25 ppm (3H).

    • Aromatic Region: Distinct splitting patterns.[4] The 3-chlorobenzene moiety will show a specific pattern (s, d, t, d) distinct from 2-chloro or 4-chloro isomers.

Chromatographic Purity (HPLC Protocol)

This protocol separates the target sulfonamide from common synthetic precursors (3-chlorobenzenesulfonyl chloride and p-toluidine).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (sulfonamide absorption).

Experimental Data: Impurity Profile Comparison

Retention Time (min)ComponentResearch Grade (Area %)Qualified Standard (Area %)Origin
4.2p-Toluidine1.5%< 0.05%Unreacted Amine
8.5Sulfonic Acid Deriv.0.8%< 0.05%Hydrolysis Product
10.2 Target Analyte 95.2% 99.8% Main Compound
12.1Bis-sulfonamide2.5%< 0.1%Over-reaction side product

Note: The Research Grade material contains significant "Bis-sulfonamide" (N,N-disulfonylated impurity), which is common if the synthesis reaction is not controlled. Using this material for biological assays without purification will skew IC50 values.

Part 4: Synthesis & Impurity Origins

Understanding the synthesis helps anticipate the impurities in your standard. The compound is synthesized via nucleophilic attack of p-toluidine on 3-chlorobenzenesulfonyl chloride.

Synthesis_Pathway R1 3-chlorobenzene- sulfonyl chloride Reaction Nucleophilic Substitution (Base, Solvent) R1->Reaction R2 p-Toluidine (4-methylaniline) R2->Reaction Product 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide (TARGET) Reaction->Product Imp1 Impurity A: Hydrolyzed Sulfonic Acid Reaction->Imp1 H2O present Imp2 Impurity B: Bis-sulfonamide (Over-reaction) Reaction->Imp2 Excess R1

Caption: Synthesis pathway highlighting the origin of critical impurities (Hydrolysis and Bis-sulfonylation).

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (2015). Link

  • Gowda, B. T., et al. (2008).[3][6] "Structural studies on N-(aryl)-arylsulfonamides." Journal of Molecular Structure, 892(1-3), 476-484. (Provides crystallographic context for sulfonamide conformations).

  • Bajkacz, S., et al. (2023).[7] "Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides." Environmental Science and Pollution Research. Link

  • ChromaDex. "Tech Tip 001 - Reference Standards Product Grades." (Industry standard definition of Primary vs. Analytical grades). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the operational safety protocols for 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide . As a specialized sulfonamide derivative, this compound presents a dual-risk profile: the potential for respiratory/skin sensitization typical of sulfonamides, and the lipophilic absorption risks associated with chlorinated aromatic rings.

This document moves beyond generic "safety first" advice. It provides a logistical framework for researchers to handle this compound with precision, ensuring data integrity and personnel safety.

Part 1: The Hazard Matrix & PPE Logic

Why we choose specific protection.

Safety protocols for this compound are derived from Structure-Activity Relationship (SAR) analysis. We treat this molecule as a High-Potency Sensitizer until specific toxicological data proves otherwise.

Structural Hazard Analysis
Structural MotifAssociated RiskOperational Implication
Sulfonamide Moiety (

)
Sensitization (H334/H317): Sulfonamides can act as haptens, binding to proteins to trigger immune responses (allergies/asthma).Zero-Dust Tolerance: Inhalation of powder is the primary failure mode. Respiratory protection is non-negotiable.
Chlorobenzene Ring Lipophilicity & Irritation (H315/H319): Increases skin permeability; potential hepatotoxicity if absorbed.Glove Permeation: Standard latex is insufficient. Nitrile provides a baseline, but thickness matters.
N-(4-methylphenyl) Aniline Derivative Potential: Metabolic breakdown could theoretically release toluidine derivatives (methemoglobinemia risk).Ingestion/Mucosal Control: Strict hygiene; face shields prevent accidental ingestion via splash.
PPE Specification Table

Standard laboratory attire (coat, closed shoes, long pants) is the baseline. The following are specific upgrades for this compound.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile (0.11mm min) Breakthrough Time: Chlorinated aromatics degrade latex. Double nitrile creates a sacrificial outer layer. If using DCM as a solvent, upgrade to Silver Shield/Laminate gloves immediately.
Respiratory P100 / N95 + Fume Hood Particle Size: N95 filters 95% of airborne particles >0.3 microns. However, a Chemical Fume Hood (Face velocity: 80-100 fpm) is the primary engineering control. Respirators are secondary.
Eye Protection Chemical Splash Goggles Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Defense Tyvek® Sleeves / Apron Wrist Gap: The gap between the lab coat cuff and glove is the most common exposure point. Disposable sleeves bridge this gap.

Part 2: Operational Workflow (Step-by-Step)

This protocol is designed to be self-validating. If you cannot complete a step (e.g., the balance is not in a hood), the protocol halts.

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Engineering Control Check: Verify fume hood flow is active. Clear the sash path.

  • Static Elimination: Sulfonamide powders are often static-prone. Use an anti-static gun or wipe on the spatula and weigh boat inside the hood.

  • The "Tunnel" Technique:

    • Do not remove the stock bottle from the hood.

    • Place the receiving vessel (flask) and the balance inside the hood.

    • Action: Transfer solid. If spillage occurs, it is contained within the hood's airfoil.

  • Solvation (The Critical Step):

    • Add solvent (e.g., DMSO, DMF) to the solid immediately after weighing.

    • Reasoning: Solvating the compound eliminates the inhalation hazard, transitioning the risk from "Respiratory" to "Contact/Absorption."

Phase B: Reaction & Monitoring

Objective: Prevent over-pressurization and solvent escape.

  • Closed Systems: Run reactions under an inert atmosphere (Nitrogen/Argon) balloon or manifold. This prevents moisture ingress and keeps vapors contained.

  • Septum Integrity: Use Teflon-lined septa. Chlorinated aromatics can swell standard rubber, leading to leaks.

  • Sampling: Do not open the flask. Use a long-needle syringe to withdraw aliquots for TLC/LCMS through the septum.

Phase C: Waste & Decontamination

Objective: Neutralize biological activity and prevent downstream exposure.

  • Quenching: Treat reaction mixtures with an aqueous wash (often NaHCO3 or dilute HCl depending on the specific reaction matrix) to partition the sulfonamide.

  • Primary Waste: All mother liquors go to Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged in a clear zip-lock bag before leaving the fume hood. Label as "Sulfonamide Contaminated."

  • Surface Decon: Wipe hood surfaces with 10% soap/water solution, followed by 70% Ethanol. Note: Do not use bleach (hypochlorite) indiscriminately with amine-containing compounds unless verified, though sulfonamides are generally stable to it.

Part 3: Logic Visualization

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 3-chloro-N-(4-methylphenyl) benzene-1-sulfonamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solvated (Solution) StateCheck->Liquid In Solution Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering SolventCheck Check Solvent Type Liquid->SolventCheck PPE_Solid PPE Upgrade: N95/P100 + Goggles Engineering->PPE_Solid Static Static Control: Anti-static gun/wipes PPE_Solid->Static Disposal Disposal: Halogenated Waste Stream Static->Disposal StdSolvent Standard (MeOH, EtOAc) SolventCheck->StdSolvent Permeating Permeating (DCM, DMF) SolventCheck->Permeating Glove_Std Double Nitrile Gloves StdSolvent->Glove_Std Glove_Lam Laminate/Silver Shield Gloves Permeating->Glove_Lam Glove_Std->Disposal Glove_Lam->Disposal

Figure 1: Operational Safety Decision Matrix. This logic flow ensures that PPE is scaled according to the specific permeation risks of the solvent system used.

Part 4: Emergency Response

In the event of exposure, immediate action mitigates long-term sensitization risks.

  • Skin Contact:

    • Immediate: Remove contaminated clothing.[1][2][3][4][5][6][7][8]

    • Wash: Flush with soap and water for 15 minutes.[2][4][6][8] Do not use ethanol on skin (it enhances absorption of lipophilic sulfonamides).

    • Report: Document incident.[8][9] Watch for delayed hypersensitivity (redness/itching) over the next 48 hours.

  • Eye Contact:

    • Flush for 15 minutes at an eyewash station. Hold eyelids open. Consult an ophthalmologist immediately.

  • Spill (Solid):

    • Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a waste bag. Ventilate the area.[2][3][4][5][6][7][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Benzenesulfonamide Derivatives. National Library of Medicine. (Used for general SAR analysis of sulfonamide class hazards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.